Waag-3R
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C69H109N23O24 |
|---|---|
Molecular Weight |
1644.7 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C69H109N23O24/c1-7-35(4)55(67(111)87-47(30-77-41-21-20-38(91(113)114)29-49(41)92(115)116)64(108)85-44(18-11-13-27-71)63(107)83-42(57(73)101)17-10-12-26-70)89-66(110)54(34(2)3)88-65(109)48(33-93)82-51(96)32-78-60(104)43(19-14-28-76-69(74)75)84-58(102)36(5)80-62(106)46(23-25-53(99)100)81-50(95)31-79-61(105)45(22-24-52(97)98)86-68(112)56(37(6)94)90-59(103)39-15-8-9-16-40(39)72/h8-9,15-16,20-21,29,34-37,42-48,54-56,77,93-94H,7,10-14,17-19,22-28,30-33,70-72H2,1-6H3,(H2,73,101)(H,78,104)(H,79,105)(H,80,106)(H,81,95)(H,82,96)(H,83,107)(H,84,102)(H,85,108)(H,86,112)(H,87,111)(H,88,109)(H,89,110)(H,90,103)(H,97,98)(H,99,100)(H4,74,75,76)/t35-,36-,37+,42-,43-,44-,45-,46-,47-,48-,54-,55-,56-/m0/s1 |
InChI Key |
IVQACLFRHJPSHA-WLSNAMILSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Foundational & Exploratory
The Waag-3R FRET Substrate: A Technical Guide to its Principles and Applications in Aggrecanase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Waag-3R Förster Resonance Energy Transfer (FRET) substrate, a valuable tool for the sensitive and continuous monitoring of ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1. This document details the core principles of the this compound substrate, presents available quantitative data, outlines experimental protocols for its use, and provides visualizations of the underlying biological and experimental workflows.
Core Principle of the this compound FRET Substrate
The this compound FRET substrate is a synthetic peptide designed to be a specific substrate for the proteolytic enzyme ADAMTS-4. Its operation is based on the principle of Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (chromophores).
The this compound peptide incorporates a fluorophore and a quencher molecule in close proximity. In its intact state, the energy from the excited fluorophore is non-radiatively transferred to the nearby quencher, resulting in minimal fluorescence emission. When ADAMTS-4 is present and active, it cleaves a specific peptide bond within the this compound substrate. This cleavage event separates the fluorophore from the quencher. Relieved from the quenching effect, the fluorophore can now emit its characteristic fluorescence upon excitation. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of ADAMTS-4.
The specific components of the this compound FRET substrate are:
-
Peptide Sequence: Abz-Thr-Glu-Gly-Glu-Ala-Arg-Gly-Ser-Val-Ile-Dap(Dnp)-Lys-Lys-NH2. This sequence is derived from the aggrecanase cleavage site of aggrecan, the primary physiological substrate of ADAMTS-4.
-
Fluorophore (Donor): Abz (ortho-aminobenzoic acid), attached to the N-terminus.
-
Quencher (Acceptor): Dnp (2,4-dinitrophenyl), attached to a diaminopropionic acid (Dap) residue within the peptide sequence.
The cleavage of the peptide backbone by ADAMTS-4 leads to a measurable increase in the fluorescence signal, allowing for real-time kinetic analysis of enzyme activity.
Diagram of the this compound FRET Substrate Mechanism
Caption: Mechanism of the this compound FRET substrate upon cleavage by ADAMTS-4.
Quantitative Data
| Parameter | Value | Reference |
| Peptide Sequence | Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2 | [1][2] |
| Fluorophore | Abz (ortho-aminobenzoic acid) | [1][2] |
| Quencher | Dnp (2,4-dinitrophenyl) | [1][2] |
| Excitation Wavelength (λex) | 340 nm | [1][2][3][4][5] |
| Emission Wavelength (λem) | 420 nm | [1][2][3][4][5] |
| Molecular Weight | 1644.8 g/mol | |
| Purity | ≥ 95% (by HPLC) | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical ADAMTS-4 activity assay using the this compound FRET substrate. This protocol is based on information from product datasheets and should be optimized for specific experimental conditions.
Reagent Preparation
-
This compound Substrate Stock Solution: Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or lower to avoid repeated freeze-thaw cycles.
-
ADAMTS-4 Enzyme: Prepare aliquots of recombinant human ADAMTS-4 at a suitable stock concentration in an appropriate buffer (e.g., Tris-buffered saline with stabilizers). Store at -80°C.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM CaCl₂, 0.1% CHAPS, and 5% glycerol. Prepare fresh and store at 4°C.
-
Inhibitor/Compound Stock Solutions: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
ADAMTS-4 Activity Assay Protocol
-
Assay Plate Preparation: Use a black, flat-bottom 96-well microplate suitable for fluorescence measurements.
-
Reaction Mixture Preparation: On the day of the experiment, prepare a master mix of the assay buffer.
-
Addition of Reagents:
-
Add 80 µL of assay buffer to each well.
-
For inhibitor studies, add 10 µL of the test compound diluted in assay buffer to the appropriate wells. For control wells (no inhibitor), add 10 µL of assay buffer containing the same percentage of DMSO as the compound wells.
-
Add 10 µL of a diluted ADAMTS-4 enzyme solution to each well to achieve a final concentration of 5 µg/mL.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This step allows for any potential inhibitors to interact with the enzyme before the substrate is added.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the this compound substrate solution to each well to achieve a final concentration of 25 µM. The total reaction volume should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 420 nm.
-
Kinetic Reading: For kinetic assays, record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.
-
For inhibitor studies, calculate the percentage of inhibition relative to the control (no inhibitor) wells.
-
Determine the IC₅₀ value for potent inhibitors by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Experimental Workflow for ADAMTS-4 Inhibition Assay
Caption: A typical experimental workflow for an ADAMTS-4 inhibition assay using the this compound FRET substrate.
Biological Context: ADAMTS-4 Signaling and Role in Disease
ADAMTS-4 is a key protease involved in the degradation of aggrecan, a major component of the extracellular matrix (ECM) in articular cartilage. The enzymatic activity of ADAMTS-4 is implicated in the pathogenesis of osteoarthritis, a degenerative joint disease characterized by the progressive loss of cartilage.
The expression and activity of ADAMTS-4 are regulated by various signaling pathways, often initiated by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). These cytokines are elevated in the synovial fluid of osteoarthritic joints and stimulate chondrocytes to produce matrix-degrading enzymes, including ADAMTS-4.
Simplified Signaling Pathway Leading to Aggrecan Degradation by ADAMTS-4
Caption: A simplified overview of the signaling pathway leading to ADAMTS-4 mediated aggrecan degradation in cartilage.
The this compound FRET substrate serves as a critical tool for researchers and drug development professionals to identify and characterize inhibitors of ADAMTS-4. By providing a sensitive and reliable method to measure ADAMTS-4 activity, this substrate aids in the discovery of potential therapeutic agents for the treatment of osteoarthritis and other inflammatory conditions where ADAMTS-4 plays a pathogenic role.
References
- 1. scilit.com [scilit.com]
- 2. The Mechanism and Role of ADAMTS Protein Family in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]
- 4. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 5. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg, 1 mg | Labscoop [labscoop.com]
An In-depth Technical Guide to the Mechanism of Action of Novel Inhibitors in ADAMTS-4 Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Waag-3R" is not described in publicly available scientific literature. This guide, therefore, serves as an in-depth framework for elucidating the mechanism of action of any novel ADAMTS-4 inhibitor, using established principles and data from known inhibitors as illustrative examples.
Introduction: ADAMTS-4 as a Therapeutic Target
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS-4), also known as aggrecanase-1, is a key enzyme implicated in the pathology of degenerative joint diseases such as osteoarthritis.[1][2] ADAMTS-4 is a zinc-dependent metalloproteinase responsible for the degradation of aggrecan, a major proteoglycan component of the cartilage extracellular matrix (ECM).[3][4][5] Aggrecan provides cartilage with its compressive resistance and elasticity.[1][6]
In pathological conditions like osteoarthritis, the excessive activity of ADAMTS-4 leads to the breakdown of aggrecan, compromising the structural and functional integrity of cartilage.[2][7] This enzymatic degradation is a critical early event in the progression of osteoarthritis.[1] Therefore, the specific inhibition of ADAMTS-4 is a promising therapeutic strategy to slow or halt cartilage degradation.[2][7][8]
This guide provides a technical overview of the methodologies used to characterize the mechanism of action of novel ADAMTS-4 inhibitors, from understanding the enzyme's function to quantifying inhibitory potency and outlining detailed experimental protocols.
The Pathophysiological Role of ADAMTS-4
ADAMTS-4, along with ADAMTS-5, is a primary aggrecanase in cartilage.[3][8] Pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), can upregulate the expression and activity of ADAMTS-4 in chondrocytes, the resident cells of cartilage.[3][9]
The primary substrate of ADAMTS-4 is aggrecan. The enzyme cleaves a specific peptide bond (Glu373-Ala374) within the interglobular domain (IGD) of the aggrecan core protein.[3][10] This cleavage separates the glycosaminoglycan (GAG)-rich domains from the part of the molecule that anchors it to the cartilage matrix, leading to the loss of GAGs and subsequent cartilage degradation.[10]
References
- 1. ADAMTS-4 and ADAMTS-5: key enzymes in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ADAMTS4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Mechanism and Role of ADAMTS Protein Family in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAMTS and ADAM metalloproteinases in osteoarthritis – looking beyond the ‘usual suspects’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Activity Determination of ADAMTS-4 and ADAMTS-5 and Their Domain Deleted Mutants | Springer Nature Experiments [experiments.springernature.com]
- 6. Screening of potential ADAMTS-4 inhibitors utilizing a collagen-model FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ADAMTS4 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Regulation of ADAMTS Proteases [frontiersin.org]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. ors.org [ors.org]
A Technical Guide to the Waag-3R Peptide: An Aggrecanase FRET Substrate
This technical guide provides an in-depth overview of the Waag-3R peptide, a widely utilized fluorogenic substrate for assaying the activity of aggrecanases, particularly ADAMTS-4 (Aggrecanase-1) and ADAMTS-5 (Aggrecanase-2). This document is intended for researchers, scientists, and drug development professionals working in the fields of osteoarthritis, cartilage biology, and protease inhibitor discovery.
Introduction to Aggrecan and Aggrecanases
Aggrecan is the primary proteoglycan in articular cartilage, responsible for its compressive stiffness and resilience. The degradation of aggrecan is a key event in the pathogenesis of osteoarthritis. Aggrecanases, a family of metalloproteinases belonging to the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family, are the principal enzymes responsible for this degradation. Specifically, ADAMTS-4 and ADAMTS-5 have been identified as major aggrecanases in human osteoarthritic cartilage. Their proteolytic activity leads to the cleavage of aggrecan within the interglobular domain (IGD), releasing the bulk of the glycosaminoglycan-containing portion of the molecule from the cartilage matrix.
The this compound Peptide: Sequence and Properties
The this compound peptide is a synthetic FRET (Förster Resonance Energy Transfer) substrate designed to mimic the aggrecanase cleavage site within the aggrecan IGD. Its use in a laboratory setting allows for the sensitive and continuous measurement of aggrecanase activity.
Peptide Sequence
The amino acid sequence of the this compound peptide is: Abz-Thr-Glu-Gly-Glu-Ala-Arg-Gly-Ser-Val-Ile-Dap(Dnp)-Lys-Lys-NH2
This can be represented in single-letter code as: Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2
-
Abz (2-Aminobenzoyl) acts as the fluorescent donor.
-
Dap(Dnp) (Diaminopropionic acid conjugated with a 2,4-Dinitrophenyl group) acts as the quencher.
In its intact state, the proximity of the Dnp quencher to the Abz fluorophore results in the quenching of fluorescence. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C69H109N23O24 | |
| Molecular Weight | 1644.8 g/mol | |
| Excitation Wavelength | 340 nm | |
| Emission Wavelength | 420 nm | |
| Purity | ≥95% (by HPLC) | |
| Form | Lyophilized Powder | |
| Solubility | Freely soluble in water |
Aggrecanase Cleavage Site in this compound
The primary cleavage site for aggrecanases within the native aggrecan IGD is between the glutamic acid (E) and alanine (A) residues at positions 373 and 374, respectively. However, within the context of the this compound synthetic peptide, the recognized cleavage site is between the Arginine (Arg) and Serine (Ser) residues.
Cleavage Site Diagram:
Quantitative Data
The this compound peptide is a valuable tool for quantifying aggrecanase activity and for determining the potency of inhibitory compounds.
Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| ADAMTS-4 | This compound | 50 | Not Reported |
Note: The Km value can vary depending on assay conditions.
Inhibitor Potency (IC50)
The this compound substrate is frequently used to determine the half-maximal inhibitory concentration (IC50) of potential drug candidates. The following table lists IC50 values for two broad-spectrum metalloproteinase inhibitors against human ADAMTS-4.
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| Aldumastat | Human ADAMTS-4 | 28.2 | |
| GM6001 | Human ADAMTS-4 | 42.7 |
Experimental Protocols
The following section provides a detailed methodology for a standard aggrecanase activity and inhibition assay using the this compound peptide.
Materials and Reagents
-
This compound Peptide: Lyophilized powder.
-
Recombinant Human ADAMTS-4: (or other aggrecanase).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, 5% glycerol, pH 7.5.
-
Inhibitor Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplate: Black, flat-bottom for fluorescence measurements.
-
Fluorescence plate reader: Capable of excitation at 340 nm and emission at 420 nm.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for assessing the potency of a test compound against ADAMTS-4.
Step-by-Step Assay Protocol
-
Reagent Preparation:
-
Reconstitute the lyophilized this compound peptide in sterile water to create a stock solution. Store aliquots at -20°C or lower.
-
Prepare the assay buffer and store it at 4°C.
-
Dilute the recombinant ADAMTS-4 in assay buffer to the desired working concentration (e.g., a 2x stock for a final concentration of 5 µg/ml).
-
Prepare a stock solution of the this compound substrate in assay buffer (e.g., a 4x stock for a final concentration of 25 µM).
-
-
Inhibitor Preparation:
-
Perform serial dilutions of the test compounds in 100% DMSO.
-
For each concentration, prepare a 10x working solution in assay buffer.
-
-
Assay Procedure:
-
Set up the 96-well plate. Include wells for "enzyme + substrate" (maximal activity), "buffer + substrate" (background), and "enzyme + substrate + inhibitor" at various concentrations. The total reaction volume is typically 100 µl.
-
To the appropriate wells, add 50 µl of the 2x ADAMTS-4 enzyme solution.
-
Add 10 µl of the 10x inhibitor solution (or DMSO vehicle for control wells) to the enzyme.
-
Gently mix and pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 40 µl of the this compound substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 340/420 nm) every 1-2 minutes for a period of 30-60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the background rate from all other measurements.
-
Plot the percent inhibition (relative to the maximal activity control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Peptide Synthesis and Purification
The this compound peptide is typically synthesized using solid-phase peptide synthesis (SPPS). Following synthesis, the crude peptide is cleaved from the resin and deprotected. The final, crucial step is purification, which is almost universally achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification Workflow
This process ensures the removal of impurities such as truncated or deletion sequences, yielding a final product with the high purity required for sensitive enzymatic assays.
Conclusion
The this compound peptide is an essential tool for the study of aggrecanase activity. Its well-defined sequence, FRET-based mechanism, and commercial availability make it a cornerstone of research into the enzymatic degradation of cartilage and the development of novel therapeutics for osteoarthritis. This guide provides the core technical information required for its effective implementation in a research setting.
Waag-3R: A Technical Guide to its Application in Enzymatic Assays
For researchers, scientists, and drug development professionals engaged in the study of metalloproteinases, particularly aggrecanases, the selection of a sensitive and specific substrate is paramount for robust enzymatic assays. Waag-3R, a FRET (Förster Resonance Energy Transfer) peptide substrate, has emerged as a valuable tool for the in vitro characterization of ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1. This guide provides an in-depth overview of the key features and advantages of this compound, detailed experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.
Core Features and Advantages
This compound is a custom-synthesized peptide with the sequence Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2.[1][2] Its design as a FRET substrate is central to its utility in enzymatic assays. The peptide incorporates a fluorophore (Abz, 2-aminobenzoyl) and a quencher (Dnp, 2,4-dinitrophenyl) at opposite ends of the cleavage site. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage by ADAMTS-4, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal provides a continuous and sensitive method for monitoring enzyme kinetics.
The primary advantage of this compound lies in its specificity as a substrate for ADAMTS-4, an enzyme implicated in the degradation of aggrecan, a major component of cartilage.[1][3][4] This makes this compound particularly relevant for research into osteoarthritis and other inflammatory conditions where aggrecanase activity is a key pathological feature.
Key Features of this compound:
| Feature | Specification | Reference |
| Sequence | Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2 | [1][2] |
| Enzyme Target | ADAMTS-4 (Aggrecanase-1) | [1][5][6] |
| Detection Method | FRET (Förster Resonance Energy Transfer), Fluorescent | [1][3] |
| Excitation Wavelength (Ex) | 340 nm | [1][2][3][5] |
| Emission Wavelength (Em) | 420 nm | [1][2][3][5] |
| Purity | ≥ 95% (Peak Area by HPLC) | [1][5] |
| Form | Lyophilized powder | [1][5] |
| Solubility | Freely soluble in H2O | [5] |
Experimental Protocol: ADAMTS-4 Enzymatic Assay
The following protocol is based on the methodology described by Zhang, Y. et al. in the Journal of Pharmacology and Experimental Therapeutics (2004).[2][5]
Materials:
-
This compound substrate
-
Recombinant ADAMTS-4 (Aggrecanase-1)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, 5% glycerol[5]
-
Inhibitors (e.g., Aldumastat, GM6001) or test compounds
-
DMSO (for compound dilution)
-
Microplate reader capable of fluorescence detection at Ex/Em = 340/420 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute the lyophilized this compound peptide in water. Aliquot and store at –20°C or lower.[5]
-
Prepare the assay buffer and store at 4°C.
-
Dilute the recombinant ADAMTS-4 enzyme to the desired final concentration (e.g., 5 µg/ml) in the assay buffer.[5]
-
Prepare serial dilutions of test compounds or inhibitors in 100% DMSO.[5]
-
-
Assay Setup:
-
The total reaction volume is 100 µl.[5]
-
Add the assay buffer and the diluted ADAMTS-4 enzyme to the wells of a microplate.
-
For inhibitor studies, add the diluted compounds to the wells. The final concentration of DMSO should be kept consistent across all wells.
-
Include control wells:
-
Enzyme and buffer only (to measure maximal rate of substrate cleavage).[5]
-
Buffer only (background fluorescence).
-
-
-
Pre-incubation:
-
Pre-treat the enzyme with the test compounds or inhibitors for 10 to 15 minutes at 37°C.[5]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound substrate to all wells at a final concentration of 25 µM.[5]
-
Immediately begin monitoring the increase in fluorescence at Ex/Em = 340/420 nm using a microplate reader. The readings can be taken kinetically over a period of time.
-
Quantitative Data
The following table summarizes the IC50 values for known inhibitors of ADAMTS-4, demonstrating the utility of the this compound assay in compound screening and characterization.
| Compound | Target | Substrate | IC50 (nM) |
| Aldumastat | Human ADAMTS4 | This compound (50 µM) | 28.2 |
| GM6001 | Human ADAMTS4 | This compound (50 µM) | 42.7 |
Data sourced from Reaction Biology's ADAMTS4 Protease Assay Service.[6]
Visualizations
To further elucidate the experimental process and the underlying principle of the this compound substrate, the following diagrams are provided.
Caption: Principle of the this compound FRET substrate in an ADAMTS-4 assay.
Caption: Experimental workflow for an ADAMTS-4 enzymatic assay using this compound.
References
- 1. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]
- 2. innopep.com [innopep.com]
- 3. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg, 1 mg | Labscoop [labscoop.com]
- 4. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 5. eurogentec.com [eurogentec.com]
- 6. reactionbiology.com [reactionbiology.com]
The Application of Waag-3R in Elucidating Cartilage Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Waag-3R, a specialized tool for the study of cartilage degradation, with a focus on its utility in drug discovery and development. This compound is the commercial name for a highly specific FRET (Förster Resonance Energy Transfer) peptide substrate used to quantify the enzymatic activity of A Disintegrin and Metalloproteinase with Thrombospondin motifs 4 (ADAMTS-4), also known as Aggrecanase-1.[1][2] ADAMTS-4 is a key proteinase implicated in the breakdown of aggrecan, a major structural component of articular cartilage.[3][4][5] Its heightened activity is a hallmark of osteoarthritis (OA), making it a prime therapeutic target.[3][4][6][7] This document details the underlying principles, experimental protocols, and data interpretation associated with the use of this compound in characterizing ADAMTS-4 activity and its role in the pathophysiology of cartilage degradation.
The Role of ADAMTS-4 in Cartilage Degradation
Articular cartilage integrity is primarily maintained by a dense extracellular matrix (ECM) rich in type II collagen and aggrecan.[5] In pathological conditions such as osteoarthritis, an imbalance between anabolic and catabolic processes leads to progressive cartilage destruction.[7] The degradation of aggrecan, which provides cartilage with its compressive resistance, is a critical early event in this process.[3][4][6]
ADAMTS-4, along with ADAMTS-5, is a principal enzyme responsible for the cleavage of aggrecan within its interglobular domain (IGD).[5][7] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), are known to upregulate the expression and activity of ADAMTS-4 in chondrocytes, the resident cells of cartilage.[3][5] This upregulation is mediated by complex intracellular signaling cascades, including the NF-κB and MAPK pathways, which are often constitutively active in osteoarthritic chondrocytes.[4][5] Given its pivotal role in initiating cartilage breakdown, the specific and sensitive measurement of ADAMTS-4 activity is crucial for both basic research and the development of targeted OA therapies.
Principle of the this compound FRET Assay
The this compound substrate is a synthetic peptide, Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2, designed to mimic the cleavage site of ADAMTS-4 in aggrecan.[2] It incorporates a fluorophore (Abz, 2-aminobenzoyl) and a quencher (Dnp, 2,4-dinitrophenyl) pair. In the intact peptide, the close proximity of the fluorophore and quencher results in FRET, where the energy from the excited fluorophore is non-radiatively transferred to the quencher, leading to minimal fluorescence emission.
Upon incubation with active ADAMTS-4, the peptide is cleaved, separating the fluorophore from the quencher. This separation disrupts FRET, causing a significant increase in fluorescence that can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzymatic activity of ADAMTS-4. The excitation and emission wavelengths for the Abz/Dnp pair are typically around 340 nm and 420 nm, respectively.[2]
Experimental Protocols
General ADAMTS-4 Activity Assay using this compound
This protocol provides a general framework for measuring ADAMTS-4 activity. Researchers should optimize concentrations and incubation times based on their specific experimental conditions and reagents.
Materials:
-
Recombinant human ADAMTS-4
-
This compound FRET peptide substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
96-well or 384-well black microplates
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~420 nm
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
To each well of the microplate, add the assay components in the following order:
-
Assay Buffer
-
Test compound or vehicle (for inhibitor screening)
-
ADAMTS-4 enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for any enzyme-inhibitor interactions.
-
-
Initiation of Reaction:
-
Add the this compound substrate solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
High-Throughput Screening (HTS) of ADAMTS-4 Inhibitors
The this compound FRET assay is readily adaptable to a high-throughput format for screening compound libraries.
Key Considerations for HTS:
-
Miniaturization: The assay can be performed in 384-well or 1536-well plates to conserve reagents.
-
Automation: Utilize liquid handling systems for precise and rapid dispensing of reagents and compounds.
-
Data Analysis: Employ specialized software for automated calculation of inhibition and IC₅₀ values.
-
Quality Control: Include appropriate controls (e.g., no enzyme, no substrate, positive control inhibitor) on each plate to calculate statistical parameters like the Z'-factor, which assesses the robustness of the assay. A Z'-factor greater than 0.5 is generally considered excellent for HTS.[6]
Data Presentation
Quantitative data derived from ADAMTS-4 activity assays using FRET substrates are crucial for comparing the potency of inhibitors and understanding the enzyme's kinetic properties.
Table 1: IC₅₀ Values of Known ADAMTS-4 Inhibitors Determined by FRET Assay
| Inhibitor | IC₅₀ (nM) | Notes |
| Aldumastat | 28.2 | Broad-spectrum metalloproteinase inhibitor.[1] |
| GM6001 | 42.7 | Broad-spectrum metalloproteinase inhibitor.[1] |
| Piceatannol | 1000 | Identified as a novel inhibitor through a FRET-based screen.[6][8] |
| (S)-(+)-camptothecin | 4000 | Identified as an inhibitor through a FRET-based screen.[6] |
| MMP Inhibitor III | Kᵢ = 187.5 ± 0.02 | Ki value determined in a FRET-based assay.[6] |
Table 2: Michaelis-Menten Constants for ADAMTS-1 FRET Substrate
| Enzyme Source | Kₘ (µM) | Vₘₐₓ (FU min⁻¹) |
| E. coli-expressed ADAMTS-1 | 3.38 | 12.64 |
| Mammalian cell-expressed ADAMTS-1 | 3.19 | 13.52 |
| Note: This data is for the related enzyme ADAMTS-1, as specific Michaelis-Menten data for ADAMTS-4 with the this compound substrate was not readily available in the searched literature. The values are provided as an example of the type of kinetic data that can be generated using FRET assays.[9][10] |
Visualizations
Signaling Pathways Regulating ADAMTS-4 Expression
The expression of ADAMTS-4 in chondrocytes is tightly regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines.
Caption: ADAMTS-4 signaling pathway in chondrocytes.
Experimental Workflow for ADAMTS-4 FRET Assay
The following diagram illustrates the logical flow of an experiment to measure ADAMTS-4 activity and screen for inhibitors using the this compound FRET substrate.
Caption: Experimental workflow of an ADAMTS-4 FRET assay.
Conclusion
The this compound FRET peptide substrate is an invaluable tool for researchers and drug development professionals investigating the role of ADAMTS-4 in cartilage degradation. Its specificity and the continuous, real-time nature of the assay provide a robust and efficient method for quantifying enzyme activity and screening for potential inhibitors. By enabling the detailed characterization of ADAMTS-4 and its upstream signaling pathways, the use of this compound and similar FRET-based technologies will continue to be instrumental in advancing our understanding of osteoarthritis and in the development of novel, disease-modifying therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. The Mechanism and Role of ADAMTS Protein Family in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of potential ADAMTS-4 inhibitors utilizing a collagen-model FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of ADAMTS-4 by chondroc ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Screening of potential a disintegrin and metalloproteinase with thrombospondin motifs-4 inhibitors using a collagen model fluorescence resonance energy transfer substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of ADAMTS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Waag-3R Substrate: A Technical Guide to its History, Development, and Application in Aggrecanase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Waag-3R substrate is a highly specific, internally quenched fluorescent resonance energy transfer (FRET) peptide developed for the sensitive and continuous assay of ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1. Its development has been pivotal in advancing research into the enzymatic activity of ADAMTS-4, a key protease implicated in the degradation of aggrecan, the major proteoglycan in articular cartilage. The progressive degradation of aggrecan is a hallmark of osteoarthritis, making ADAMTS-4 a significant therapeutic target. This technical guide provides an in-depth overview of the this compound substrate, including its history, development, physicochemical properties, and detailed protocols for its use in ADAMTS-4 activity assays.
History and Development
The this compound substrate was first described in a 2004 publication by Zhang, Y. et al. in the Journal of Pharmacology and Experimental Therapeutics.[1] Its design was based on the amino acid sequence of the aggrecanase cleavage site within the interglobular domain of aggrecan.[1] The development of a specific and reliable FRET-based assay was a significant step forward from more cumbersome and less sensitive methods that relied on antibodies or electrophoresis to detect aggrecan fragments. The this compound substrate enabled high-throughput screening of potential ADAMTS-4 inhibitors, accelerating drug discovery efforts in the field of osteoarthritis.
The peptide sequence of this compound is derived from the native cleavage site of aggrecan by ADAMTS-4.[1] This targeted design confers a high degree of specificity for aggrecanases. The substrate incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 3-nitrotyrosine or dinitrophenyl (Dnp), at opposite ends of the peptide sequence. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide bond between specific amino acids by ADAMTS-4, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of the reaction.
Physicochemical Properties and Quantitative Data
The this compound substrate is a lyophilized powder that is soluble in water.[1] Its purity is typically greater than 95% as determined by HPLC.[2] Key quantitative data for the this compound substrate are summarized in the table below.
| Property | Value | Reference |
| Sequence | Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2 | [3] |
| Molecular Weight | ~1645 g/mol | [2] |
| Excitation Wavelength (λex) | 340 nm | [1][3] |
| Emission Wavelength (λem) | 420 nm | [1][3] |
| Purity | >95% (by HPLC) | [2] |
| Appearance | Lyophilized yellow powder | [1] |
| Solubility | Water | [1] |
Experimental Protocols
The following is a detailed methodology for a standard ADAMTS-4 activity assay using the this compound substrate. This protocol is based on information gathered from various research articles and manufacturer's datasheets.
Materials:
-
Recombinant human ADAMTS-4
-
This compound substrate
-
Assay Buffer: 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 340 nm and emission at 420 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute the lyophilized this compound substrate in sterile water to a stock concentration of 1 mM. Store in aliquots at -20°C.
-
Dilute the recombinant ADAMTS-4 enzyme in assay buffer to the desired working concentration (e.g., 10 nM).
-
Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10 µM).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the diluted ADAMTS-4 enzyme solution to each well.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for 15-30 minutes at 37°C before adding the substrate.
-
Include appropriate controls:
-
Substrate only: 50 µL of assay buffer and 50 µL of the this compound substrate working solution.
-
Enzyme only: 50 µL of the diluted ADAMTS-4 enzyme solution and 50 µL of assay buffer.
-
Positive control (for inhibition assays): A known ADAMTS-4 inhibitor.
-
-
-
Initiate the Reaction:
-
To start the reaction, add 50 µL of the this compound substrate working solution to each well containing the enzyme. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of 340 nm and an emission wavelength of 420 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage by determining the change in fluorescence intensity over time (ΔRFU/min).
-
For inhibitor studies, calculate the percentage of inhibition relative to the uninhibited control.
-
Signaling Pathways and Experimental Workflow
The activity of ADAMTS-4 is tightly regulated by a complex network of signaling pathways, particularly in the context of osteoarthritis where pro-inflammatory cytokines play a crucial role.
Caption: ADAMTS-4 Signaling Pathway in Osteoarthritis.
The experimental workflow for a typical ADAMTS-4 inhibitor screening assay using the this compound substrate is outlined below.
References
Basic handling and storage instructions for lyophilized Waag-3R peptide
An In-depth Technical Guide to the Handling and Storage of Lyophilized Waag-3R Peptide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential procedures for the proper handling and storage of lyophilized this compound peptide. Adherence to these guidelines is critical to ensure the peptide's integrity, stability, and performance in downstream applications.
Introduction to this compound Peptide
This compound is a FRET (Förster Resonance Energy Transfer) peptide substrate utilized in assays for aggrecanase-1 (ADAMTS-4), a key enzyme implicated in cartilage degradation in osteoarthritis.[1][2][3][4][5] The peptide's sequence is Abz-TEGEARGSVI-Dap(Dnp)-KK. Its lyophilized form is a yellow powder.[1] Proper handling and storage are paramount to prevent its degradation and ensure accurate and reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the handling and storage of this compound peptide based on available data and general peptide handling guidelines.
| Parameter | Value/Recommendation | Source |
| Lyophilized Peptide Storage | ||
| Long-term Storage Temperature | -20°C or lower | [1][3][4][6][7] |
| Short-term Storage Temperature | Room temperature for days to weeks, but -20°C is preferred | [6] |
| Shipping Temperature | Ambient | [1] |
| Light Conditions | Store protected from light | [3] |
| Reconstituted Peptide Storage | ||
| Storage Temperature | -20°C or lower | [1] |
| Recommended pH for Solution | 5-6 (in sterile buffers to prolong shelf life) | [6][7] |
| Stability in Solution | Limited, especially for peptides containing N, Q, C, M, W | [6][7] |
| Freeze-Thaw Cycles | Avoid | [6][7] |
| Assay Conditions | ||
| Final Substrate Concentration | 25 µM | [1] |
Experimental Protocols
Reconstitution of Lyophilized this compound Peptide
This protocol outlines the steps for reconstituting the lyophilized this compound peptide to prepare a stock solution.
Materials:
-
Lyophilized this compound peptide vial
-
Sterile, high-purity water (H₂O)[1]
-
Sterile polypropylene or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Dry inert gas (e.g., nitrogen or argon)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature. This minimizes the condensation of atmospheric moisture, which can compromise the peptide's stability.[6][7]
-
Solvent Addition: Once at room temperature, carefully open the vial. Using a calibrated micropipette, add the required volume of sterile water to achieve the desired stock solution concentration. This compound peptide is freely soluble in water.[1] For example, to prepare a 1 mM stock solution, add the appropriate volume of water based on the amount of peptide in the vial.
-
Dissolution: Gently vortex the vial to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide stock solution into smaller, single-use volumes in sterile polypropylene or glass vials.[6][7]
-
Inert Gas Purge (Optional but Recommended): For extended stability, especially if the peptide will be stored for a prolonged period, purge the headspace of each aliquot vial with a dry inert gas like nitrogen or argon before sealing.[7]
-
Storage: Immediately store the aliquots at -20°C or lower.[1]
Mandatory Visualizations
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound peptide, from receipt to experimental use.
Caption: Workflow for this compound Peptide Handling and Storage.
Factors Influencing Peptide Stability
This diagram illustrates key environmental factors that can impact the stability of peptides like this compound.
Caption: Key Factors Affecting Peptide Stability.
References
- 1. eurogentec.com [eurogentec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg, 1 mg | Labscoop [labscoop.com]
- 4. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 5. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Preparation of a Working Solution of Waag-3R from Lyophilized Powder
Audience: Researchers, scientists, and drug development professionals.
Introduction
Waag-3R is a highly sensitive FRET (Förster Resonance Energy Transfer) peptide substrate designed for the specific detection of ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1. ADAMTS-4 is a key enzyme involved in the degradation of aggrecan, a major component of cartilage. The cleavage of aggrecan by ADAMTS-4 is a critical event in the pathogenesis of osteoarthritis. This document provides detailed protocols for the reconstitution of lyophilized this compound powder and its application in enzymatic assays.
Product Information
| Property | Specification |
| Product Name | This compound |
| Appearance | Lyophilized yellow powder |
| Molecular Formula | C69H109N23O24 |
| Molecular Weight | 1644.74 g/mol |
| Purity | ≥95% by HPLC |
| Solubility | Freely soluble in water |
| Excitation/Emission | 340 nm / 420 nm |
| Storage (Lyophilized) | -20°C or lower, protected from light |
Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution from the lyophilized powder.
3.1. Materials
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water
-
Vortex mixer
-
Microcentrifuge
-
Sterile polypropylene tubes
3.2. Protocol
-
Equilibration: Allow the vial of lyophilized this compound and the sterile water to equilibrate to room temperature before opening.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Reconstitution: Carefully add the appropriate volume of sterile water to the vial to achieve the desired stock solution concentration (e.g., 1 mM).
-
Dissolution: Gently vortex the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming and potential denaturation of the peptide. If particulates are visible, the solution can be mixed at room temperature for a couple of hours or overnight at 4°C.
-
Aliquoting and Storage: Aliquot the reconstituted stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or lower.
3.3. Recommended Stock Solution Concentration
A stock solution of 1 mM is recommended for most applications. To prepare a 1 mM stock solution, dissolve the peptide in a volume of water calculated as follows:
Volume (μL) = (Mass of peptide in mg / 1644.74 g/mol ) * 1,000,000
Experimental Protocol: ADAMTS-4 Enzymatic Assay
This protocol provides a method for using the reconstituted this compound in a typical ADAMTS-4 enzymatic assay.
4.1. Materials
-
Reconstituted this compound stock solution
-
Recombinant human ADAMTS-4
-
Assay Buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, 5% glycerol)
-
Inhibitors or test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
4.2. Assay Procedure
-
Prepare the assay buffer as described above.
-
In a 96-well black microplate, add the following components to each well for a total reaction volume of 100 µL:
-
Assay Buffer
-
Recombinant ADAMTS-4 (final concentration of 5 µg/mL)
-
Test compound or vehicle control
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding this compound substrate to a final concentration of 25 µM.
-
Immediately measure the fluorescence intensity (Ex/Em = 340/420 nm) over time using a fluorescence microplate reader.
Signaling Pathway and Experimental Workflow
5.1. ADAMTS-4 Signaling Pathway in Cartilage Degradation
The following diagram illustrates the role of ADAMTS-4 in the degradation of aggrecan within the cartilage extracellular matrix, a key process in the development of osteoarthritis.
Application Notes and Protocols for Waag-3R-Based Aggrecanase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Waag-3R fluorescent substrate in the study of aggrecanase activity, particularly ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4) and ADAMTS-5. This Förster Resonance Energy Transfer (FRET)-based assay offers a sensitive and continuous method for measuring enzyme activity, making it a valuable tool for inhibitor screening and kinetic analysis in the context of osteoarthritis and other cartilage-related pathologies.
Introduction
Aggrecan, a major proteoglycan in articular cartilage, is crucial for its load-bearing properties. The degradation of aggrecan by aggrecanases, primarily ADAMTS-4 and ADAMTS-5, is a key event in the pathogenesis of osteoarthritis. The this compound substrate is a synthetic peptide that mimics the cleavage site of aggrecan targeted by these enzymes. It incorporates a fluorophore and a quencher, which, when in close proximity, results in the quenching of the fluorescent signal. Upon enzymatic cleavage by an aggrecanase, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.
Recommended Buffer Compositions
The selection of an appropriate assay buffer is critical for optimal enzyme activity and assay performance. Below is a comparison of two commonly used buffer compositions for this compound-based aggrecanase assays. The choice of buffer may depend on the specific experimental goals, such as screening for inhibitors or detailed kinetic studies.
| Component | Buffer Composition 1 | Buffer Composition 2 | Rationale for Inclusion |
| Buffering Agent | 50 mM HEPES, pH 7.5[1] | 50 mM Tris-HCl, pH 7.5[2] | Maintains a stable pH, which is crucial for enzyme activity. The optimal pH for aggrecanases is generally in the neutral to slightly alkaline range. |
| Salt | 100 mM NaCl[1] | 150 mM NaCl[2] | Mimics physiological ionic strength and can influence enzyme conformation and activity. |
| Divalent Cations | 5 mM CaCl₂[1] | 5 mM CaCl₂[2] | Calcium ions are often required for the structural integrity and activity of metalloproteinases like ADAMTS. |
| Not specified | 10 µM ZnCl₂[2] | Aggrecanases are zinc-dependent metalloproteinases; the catalytic mechanism requires a zinc ion in the active site.[3][4][5] | |
| Detergent | 0.1% CHAPS[1] | 0.05% Brij 35[2] | Non-ionic detergents help to prevent non-specific binding of the enzyme and substrate to microplate wells and can improve enzyme stability. |
| Glycerol | 5%[1] | Not specified | Acts as a cryoprotectant and can help to stabilize the enzyme. |
Experimental Protocols
This section provides a detailed methodology for performing a this compound-based aggrecanase assay.
Reagent Preparation
-
Assay Buffer: Prepare the desired assay buffer from the table above. Filter sterilize the buffer using a 0.22 µm filter and store at 4°C.
-
This compound Substrate Stock Solution: The this compound peptide is typically supplied as a lyophilized powder.[1] Reconstitute the peptide in high-purity water or DMSO to a stock concentration of 1-10 mM. Store the stock solution in aliquots at -20°C or lower, protected from light.
-
Aggrecanase Enzyme: Recombinant human ADAMTS-4 or ADAMTS-5 can be used. Prepare a stock solution of the enzyme in a suitable buffer (e.g., the assay buffer without detergent) and store in aliquots at -80°C. The final concentration of the enzyme in the assay will need to be optimized, but a starting point of 5 µg/ml has been reported.[1]
-
Inhibitor/Compound Stock Solutions (for screening): Dissolve test compounds in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
Assay Procedure (96-well plate format)
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration. A common final concentration is 25 µM.[1]
-
Enzyme Working Solution: On the day of the experiment, thaw the enzyme aliquot on ice and dilute it to the desired working concentration in the assay buffer.
-
Inhibitor/Compound Dilutions: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Plate Setup:
-
Add 50 µL of the appropriate solution to each well of a black, flat-bottom 96-well microplate:
-
Blank wells: 50 µL of assay buffer.
-
Negative control wells (no enzyme): 50 µL of substrate working solution.
-
Positive control wells (enzyme, no inhibitor): 50 µL of enzyme working solution.
-
Test wells: 50 µL of the diluted inhibitor/compound solutions.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme to interact with any potential inhibitors.[1]
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate working solution to the positive control and test wells.
-
The total reaction volume in each well will be 100 µL.[1]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 420 nm for the this compound substrate.[1]
-
Data Analysis
-
Correct for Background Fluorescence: Subtract the average fluorescence reading of the blank wells from the readings of all other wells.
-
Determine the Rate of Reaction: For each well, plot the fluorescence intensity against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Calculate Percentage Inhibition (for screening):
-
% Inhibition = [1 - (V₀ of test well / V₀ of positive control well)] * 100
-
-
Determine IC₅₀ Values: For dose-response curves, plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Aggrecan Degradation Pathway by Aggrecanases
Caption: Aggrecan degradation by ADAMTS-4 and ADAMTS-5.
Experimental Workflow for this compound Aggrecanase Assay
Caption: Workflow of a this compound-based aggrecanase assay.
References
- 1. MMPs are less efficient than ADAMTS5 in cleaving aggrecan core protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggrecan is degraded by matrix metalloproteinases in human arthritis. Evidence that matrix metalloproteinase and aggrecanase activities can be independent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of two fully automated ADAMTS13 activity assays in comparison to manual FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Determination of ADAMTS-4 Kinetic Parameters (Km and Vmax)
Introduction
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS-4), also known as aggrecanase-1, is a critical zinc-dependent endopeptidase. Its primary function involves the degradation of aggrecan, a major proteoglycan component of the extracellular matrix (ECM) in articular cartilage. The enzymatic activity of ADAMTS-4 is strongly implicated in the pathology of joint-destructive diseases such as osteoarthritis (OA), where excessive aggrecan cleavage leads to cartilage breakdown and loss of joint function. Consequently, ADAMTS-4 is a significant therapeutic target for the development of inhibitors aimed at slowing OA progression.
Determining the kinetic parameters of ADAMTS-4, specifically the Michaelis constant (Km) and maximum velocity (Vmax), is fundamental for characterizing its enzymatic efficiency and for evaluating the potency and mechanism of potential inhibitors. The Km value represents the substrate concentration at which the reaction velocity is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.
This protocol outlines a continuous fluorometric assay for determining the Km and Vmax of ADAMTS-4 using a specific FRET (Fluorescence Resonance Energy Transfer) peptide substrate. While this guide provides a general framework, it is adaptable for various FRET substrates, such as the specific peptide Waag-3R, by adjusting excitation/emission wavelengths to match the substrate's fluorophore/quencher pair. The assay relies on the cleavage of a peptide sequence that mimics the ADAMTS-4 cleavage site in aggrecan, separating a fluorophore from a quencher and resulting in a quantifiable increase in fluorescence.
Signaling Pathway and Experimental Workflow
Application Notes: Evaluating Osteoarthritis Drug Efficacy with the sGAG Release Assay
Note: A search for the "Waag-3R assay" did not yield specific results. It is possible that this is a proprietary or less common term. Therefore, this document details the widely used and functionally equivalent Sulfated Glycosaminoglycan (sGAG) Release Assay , a foundational method for evaluating the efficacy of potential osteoarthritis (OA) drugs in vitro.
Introduction
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key component of the cartilage extracellular matrix (ECM) is aggrecan, a large proteoglycan responsible for the tissue's compressive stiffness. Aggrecan consists of a core protein with numerous covalently attached sulfated glycosaminoglycan (sGAG) chains. In the inflammatory environment of an OA joint, catabolic enzymes, primarily aggrecanases (ADAMTS-4, -5) and matrix metalloproteinases (MMPs), cleave aggrecan, leading to the release of sGAG fragments from the cartilage into the synovial fluid.
The sGAG release assay is a quantitative, colorimetric method used to measure the amount of sGAGs released from cartilage explants or chondrocyte cultures into the surrounding medium. This serves as a direct indicator of cartilage degradation. By treating cartilage explants with an inflammatory stimulus (e.g., Interleukin-1 beta, IL-1β) to induce degradation, researchers can co-administer potential therapeutic compounds and measure their ability to prevent or reduce sGAG release. This provides a robust and high-throughput method for screening chondroprotective drugs.
Principle of the Assay
The assay is based on the specific binding of the dye 1,9-dimethylmethylene blue (DMMB) to sulfated glycosaminoglycans. When DMMB binds to sGAGs, it causes a metachromatic shift in its absorbance maximum from 630 nm to approximately 525 nm. The magnitude of this absorbance shift is directly proportional to the concentration of sGAGs in the sample. By comparing the absorbance of test samples to a standard curve generated with a known sGAG source (typically chondroitin sulfate), the concentration of released sGAGs can be accurately determined.
Signaling Pathway of Cartilage Degradation
Potential OA drugs often target key nodes in the inflammatory signaling pathways that lead to the upregulation of catabolic enzymes. The diagram below illustrates a simplified pathway initiated by IL-1β, a major cytokine implicated in OA pathology.
Caption: IL-1β induced cartilage degradation pathway.
Experimental Workflow
The general workflow for assessing a potential OA drug using the sGAG release assay on cartilage explants is outlined below.
Caption: Workflow for sGAG release assay.
Detailed Experimental Protocol
This protocol is a general guideline for bovine or porcine cartilage explants and should be optimized for specific experimental conditions.
Materials:
-
Full-thickness articular cartilage
-
Sterile Dulbecco's Modified Eagle Medium (DMEM) with 1% Penicillin-Streptomycin and 1% L-Glutamine
-
Fetal Bovine Serum (FBS)
-
Recombinant human or species-specific IL-1β
-
Test compound (potential OA drug)
-
DMMB reagent: 16 mg DMMB, 3.04 g glycine, 2.37 g NaCl, 95 mL 0.1 M HCl, bring to 1 L with dH₂O, pH 3.0.
-
Chondroitin-6-Sulfate (C6S) standard
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cartilage Explant Harvest:
-
Aseptically harvest full-thickness articular cartilage from a fresh joint (e.g., bovine knee).
-
Use a sterile dermal biopsy punch (e.g., 4 mm diameter) to create uniform explant discs.
-
Wash explants 3-4 times in sterile DMEM to remove debris.
-
-
Explant Equilibration:
-
Place 3-5 explants per well in a 24-well plate.
-
Add 1 mL of DMEM + 10% FBS and incubate for 48-72 hours at 37°C, 5% CO₂ to allow explants to equilibrate.
-
-
Experimental Setup:
-
After equilibration, wash explants with serum-free DMEM.
-
Replace with 1 mL of serum-free DMEM for a 24-hour starvation period.
-
Prepare treatment media in serum-free DMEM:
-
Control: Medium only
-
Stimulated Control: Medium + IL-1β (e.g., 10 ng/mL)
-
Test Group: Medium + IL-1β + Test Compound (at various concentrations)
-
Compound Control: Medium + Test Compound only
-
-
Remove starvation medium and add 1 mL of the appropriate treatment medium to each well.
-
-
Incubation and Sample Collection:
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
At the end of the incubation, carefully collect the entire supernatant from each well into microcentrifuge tubes. Store at -20°C until the DMMB assay is performed.
-
-
DMMB Assay:
-
Standard Curve: Prepare a standard curve of C6S in serum-free DMEM ranging from 0 to 50 µg/mL.
-
Plate Loading: Add 20 µL of each standard and collected supernatant sample (in duplicate or triplicate) to a 96-well plate.
-
Reaction: Add 200 µL of DMMB reagent to each well.
-
Reading: Immediately read the absorbance at 525 nm and 595 nm using a microplate reader. The dual wavelength reading helps to correct for background interference. Subtract the 595 nm reading from the 525 nm reading.
-
-
Data Analysis:
-
Plot the corrected absorbance values for the C6S standards against their concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the sGAG concentration in each unknown sample.
-
Calculate the percentage inhibition of sGAG release by the test compound using the following formula: % Inhibition = 100 - [ ( (sGAG_test - sGAG_control) / (sGAG_stimulated - sGAG_control) ) * 100 ]
-
Data Presentation
The results from an sGAG release assay are typically presented to show the dose-dependent effect of a drug on inhibiting cytokine-induced cartilage degradation.
Table 1: sGAG Release from Cartilage Explants after 72h Treatment
| Treatment Group | sGAG Concentration (µg/mL) ± SD | % Inhibition of IL-1β Effect |
| Control (Medium Only) | 5.2 ± 0.8 | N/A |
| IL-1β (10 ng/mL) | 45.8 ± 3.1 | 0% |
| IL-1β + Drug X (1 µM) | 31.5 ± 2.5 | 35.2% |
| IL-1β + Drug X (10 µM) | 18.9 ± 1.9 | 66.3% |
| IL-1β + Drug X (50 µM) | 9.7 ± 1.1 | 88.9% |
| Drug X (50 µM) Only | 6.1 ± 0.9 | N/A |
Data are representative and for illustrative purposes only. SD = Standard Deviation.
Conclusion
The sGAG release assay is a robust, reproducible, and cost-effective method for the primary screening of potential chondroprotective compounds. It provides quantitative data on a key catabolic event in osteoarthritis, allowing for the direct comparison of the efficacy of different drugs or different concentrations of the same drug. While it is an in vitro model and does not capture the complexity of the whole joint, it serves as an essential first step in the drug development pipeline for osteoarthritis therapeutics.
Application Notes and Protocols for Adapting the Waag-3R Assay to 96-Well and 384-Well Plate Formats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Waag-3R assay is a fluorescence resonance energy transfer (FRET)-based method used to measure the activity of ADAMTS-4 (Aggrecanase-1), a key enzyme implicated in cartilage degradation in osteoarthritis.[1][2][3] The assay utilizes a specific peptide substrate, Abz-TEGEARGSVI-Dap(Dnp)-KK, which is cleaved by ADAMTS-4.[4][5] This cleavage separates a fluorescent donor (Abz) from a quencher (Dnp), resulting in an increase in fluorescence that is proportional to enzyme activity. The excitation and emission wavelengths for this assay are typically 340 nm and 420 nm, respectively.[1][2][3][4]
As drug discovery efforts increasingly demand higher throughput and reduced costs, miniaturizing assays into 96-well and 384-well formats is essential.[6][7] Adapting the this compound assay to these high-throughput formats offers significant advantages, including reduced reagent consumption, lower sample volume requirements, and the ability to screen large compound libraries more efficiently. This document provides detailed protocols and considerations for transitioning the this compound assay from a standard format to 96-well and 384-well plates.
Key Considerations for Miniaturization
Successfully adapting the this compound assay requires careful optimization of several parameters to maintain data quality and robustness.
-
Liquid Handling: Accurate and precise dispensing of small volumes is critical, especially for the 384-well format.[8] Automated liquid handlers are highly recommended to minimize variability.[9]
-
Evaporation and Edge Effects: Evaporation from wells, particularly those on the plate perimeter, can concentrate reagents and lead to inconsistent results.[8] Using plate lids, seals, and maintaining a humidified environment can mitigate this. It is also common practice to leave the outer wells empty or fill them with buffer.
-
Signal Detection: Ensure that the plate reader has the appropriate sensitivity and is optimized for the smaller well volumes and lower signal intensities that may result from miniaturization.
-
Assay Robustness: Statistical validation of the miniaturized assay is crucial. The Z'-factor is a common metric used to assess the quality of a high-throughput screening assay. A Z'-factor above 0.5 indicates an excellent assay.[10]
Diagrams
Below are diagrams illustrating the key aspects of the this compound assay and the adapted workflow.
Caption: Principle of the FRET-based this compound assay for ADAMTS-4 activity.
Caption: General experimental workflow for the adapted this compound assay.
Caption: Advantages of adapting the this compound assay to a high-throughput format.
Materials and Reagents
-
ADAMTS-4 (Aggrecanase-1), recombinant human
-
This compound FRET substrate (Abz-TEGEARGSVI-Dap(Dnp)-KK)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, 5% glycerol[4]
-
Test compounds and known inhibitors (for control)
-
DMSO (for compound dilution)
-
96-well or 384-well black, flat-bottom plates (low-binding)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities (Ex/Em: 340/420 nm)
-
Plate seals
Experimental Protocols
The following tables provide starting protocols for adapting the this compound assay. Optimization will be required to ensure robust performance in your specific laboratory environment.
Table 1: Reagent Preparation
| Reagent | Stock Concentration | Working Concentration (10X) | Diluent |
| ADAMTS-4 | Varies | 50 µg/mL | Assay Buffer |
| This compound Substrate | 1 mM (in DMSO) | 250 µM | Assay Buffer |
| Test Compounds | 10 mM (in DMSO) | Varies (e.g., 10X final conc.) | Assay Buffer with DMSO |
Table 2: Protocol for 96-Well Plate Format
| Step | Procedure | Volume per Well | Notes |
| 1 | Add test compounds or DMSO (vehicle control). | 10 µL | Final DMSO concentration should be kept consistent across all wells (e.g., ≤1%). |
| 2 | Add 10X ADAMTS-4 enzyme solution. | 10 µL | This results in a final enzyme concentration of 5 µg/mL. |
| 3 | Mix gently and pre-incubate for 10-15 minutes at 37°C. | - | Allows for compound binding to the enzyme before substrate addition. |
| 4 | Initiate the reaction by adding 10X this compound substrate. | 10 µL | Final substrate concentration will be 25 µM. |
| 5 | Total Reaction Volume | 30 µL | |
| 6 | Incubate for 60 minutes at 37°C, protected from light. | - | Incubation time may need optimization. |
| 7 | Read fluorescence (Ex: 340 nm, Em: 420 nm). | - | Read from the top. |
Table 3: Protocol for 384-Well Plate Format
| Step | Procedure | Volume per Well | Notes |
| 1 | Add test compounds or DMSO (vehicle control). | 2 µL | Use of an acoustic dispenser or low-volume liquid handler is recommended. |
| 2 | Add 10X ADAMTS-4 enzyme solution. | 2 µL | Final enzyme concentration remains 5 µg/mL. |
| 3 | Mix gently (e.g., orbital shaking) and pre-incubate for 10-15 minutes at 37°C. | - | Ensure thorough mixing in the small volume. |
| 4 | Initiate the reaction by adding 10X this compound substrate. | 2 µL | Final substrate concentration remains 25 µM. |
| 5 | Total Reaction Volume | 6 µL | |
| 6 | Incubate for 60 minutes at 37°C, protected from light. | - | Use plate seals to prevent evaporation. |
| 7 | Read fluorescence (Ex: 340 nm, Em: 420 nm). | - | Ensure the plate reader is optimized for 384-well plates. |
Data Presentation and Analysis
The following tables provide a template for organizing and presenting the data obtained from the miniaturized this compound assay.
Table 4: Assay Controls and Data Normalization
| Control | Description | Purpose |
| No Enzyme Control | Assay buffer, substrate, and vehicle (DMSO). No enzyme. | Represents background fluorescence. |
| Maximum Activity Control | Assay buffer, substrate, enzyme, and vehicle (DMSO). | Represents 100% enzyme activity (0% inhibition). |
| Inhibitor Control | Assay buffer, substrate, enzyme, and a known potent inhibitor at a high concentration. | Represents 0% enzyme activity (100% inhibition). |
Calculation of Percent Inhibition:
Percent Inhibition = [1 - (Fluorescencecompound - Fluorescenceno enzyme) / (Fluorescencemax activity - Fluorescenceno enzyme)] * 100
Table 5: Example Data Summary for Compound Screening
| Compound ID | Concentration (µM) | Raw Fluorescence (RFU) | Percent Inhibition (%) |
| Control (Max Activity) | - | 15,000 | 0 |
| Control (No Enzyme) | - | 500 | - |
| Compound A | 1 | 8,000 | 48.3 |
| Compound A | 10 | 2,000 | 89.7 |
| Compound B | 1 | 14,500 | 3.4 |
| Compound B | 10 | 13,000 | 13.8 |
Conclusion
The adaptation of the this compound assay to 96-well and 384-well formats is a crucial step towards enabling high-throughput screening for inhibitors of ADAMTS-4. While the protocols provided here offer a solid starting point, it is imperative that researchers perform their own optimization and validation to ensure the generation of high-quality, reproducible data. The benefits of miniaturization, including increased efficiency and reduced costs, make this a worthwhile endeavor for any drug discovery program targeting aggrecanase activity.
References
- 1. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]
- 2. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg, 1 mg | Labscoop [labscoop.com]
- 3. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 4. eurogentec.com [eurogentec.com]
- 5. innopep.com [innopep.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. dispendix.com [dispendix.com]
- 8. focus.gbo.com [focus.gbo.com]
- 9. dispendix.com [dispendix.com]
- 10. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
How to solve high background fluorescence in a Waag-3R assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Waag-3R (ADAMTS-4) FRET assay. Our goal is to help you overcome common experimental hurdles and achieve reliable, high-quality data.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue in the this compound assay that can mask the true signal and reduce the assay window. This guide addresses the most frequent causes and provides step-by-step solutions.
Question: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence can originate from several sources, broadly categorized as instrument-related, reagent-related, and sample-related.
-
Instrument and Plate Reader Settings: Incorrect settings on your fluorescence plate reader are a frequent cause of elevated background.
-
Assay Components: The assay buffer, substrate, enzyme, and even the microplates themselves can contribute to background fluorescence.
-
Sample-Related Issues: Autofluorescence from test compounds or biological matrices can interfere with the assay.
Question: How can I determine the source of the high background in my assay?
A systematic approach with proper controls is crucial for pinpointing the source of high background.
Experimental Workflow for Diagnosing High Background
Caption: A logical workflow for troubleshooting high background fluorescence.
To dissect the issue, set up the following controls on your microplate:
-
Buffer Blank: Assay buffer only. This measures the intrinsic fluorescence of the buffer and the microplate.
-
Substrate Control: Assay buffer + this compound substrate. This will indicate if the substrate solution itself is contributing to the high background, possibly due to degradation or impurities.
-
Enzyme Control: Assay buffer + ADAMTS-4 enzyme. This helps to identify any intrinsic fluorescence or contamination in the enzyme preparation.
-
Vehicle Control: Assay buffer + this compound substrate + vehicle (e.g., DMSO) used to dissolve test compounds. This control is essential for assessing the effect of the solvent on the assay.
-
No-Enzyme Control with Compound: Assay buffer + this compound substrate + test compound. This is critical for identifying compound autofluorescence.
Question: My buffer blank shows high fluorescence. What should I do?
High fluorescence in the buffer blank points to issues with the assay buffer or the microplate.
| Potential Cause | Recommended Solution |
| Autofluorescent Buffer Components | Prepare fresh buffer, ensuring high-purity reagents. Some common buffer components can be autofluorescent. |
| Contaminated Water | Use freshly purified, high-quality water (e.g., Milli-Q or equivalent). |
| Inappropriate Microplate | Use black, opaque microplates with clear bottoms for fluorescence assays to minimize well-to-well crosstalk and background.[1] |
| Plate Reader Settings | Optimize the gain/sensitivity settings on your plate reader. Start with a lower gain and increase it until you achieve a good signal-to-background ratio with your positive control. |
Question: The substrate control has high background. What is the cause?
If the substrate control shows high fluorescence, the this compound substrate itself is likely the issue.
| Potential Cause | Recommended Solution |
| Substrate Degradation | The this compound FRET peptide can degrade over time, especially if not stored correctly, leading to a high background signal. Prepare fresh aliquots of the substrate from a lyophilized stock. Avoid repeated freeze-thaw cycles. |
| Photobleaching | Protect the substrate from light as much as possible during handling and incubation. |
| Impure Substrate | If the problem persists with freshly prepared substrate, consider the purity of the substrate lot. Contact the vendor for quality control data. |
Question: I suspect my test compounds are autofluorescent. How can I confirm and mitigate this?
Autofluorescence from test compounds is a common challenge in drug discovery screening.
-
Confirmation: As mentioned in the control experiments, a well containing the assay buffer, substrate, and your compound (without the enzyme) will reveal if the compound is fluorescent at the assay's excitation and emission wavelengths.
-
Mitigation Strategies:
-
Spectral Shift: If possible, determine the excitation and emission spectra of your compound. If its fluorescence does not significantly overlap with the this compound substrate (Ex/Em = 340/420 nm), you may be able to use different filter sets to minimize interference.
-
Background Subtraction: For each compound concentration, run a parallel well without the enzyme. The fluorescence from this well can be subtracted from the corresponding well with the enzyme.
-
Time-Resolved FRET (TR-FRET): If available, switching to a TR-FRET assay format can significantly reduce interference from short-lived background fluorescence.
-
Illustrative Data: Impact of Background Sources on Signal-to-Noise Ratio
The following table provides a hypothetical yet realistic representation of how different sources of background can impact the assay window.
| Condition | Raw Fluorescence Units (RFU) | Background (RFU) | Signal (RFU) | Signal-to-Noise Ratio | Z'-Factor |
| Optimal Assay | 10,000 | 500 | 9,500 | 19 | 0.85 |
| High Buffer Background | 10,000 | 2,000 | 8,000 | 4 | 0.40 |
| Degraded Substrate | 10,000 | 3,500 | 6,500 | 1.8 | 0.15 |
| Autofluorescent Compound | 12,000 | 5,000 | 7,000 | 1.4 | < 0 |
Note: These are illustrative values. Actual results will vary depending on the specific experimental conditions. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.
Experimental Protocols
Detailed Protocol for a Standard this compound Assay
This protocol provides a general framework for performing the this compound assay. Optimization may be required for specific applications.
Materials:
-
Recombinant human ADAMTS-4 (aggrecanase-1)
-
This compound FRET substrate (Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~420 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and allow it to warm to room temperature.
-
Reconstitute the lyophilized this compound substrate in sterile, purified water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C, protected from light.
-
Dilute the ADAMTS-4 enzyme to the desired working concentration in assay buffer immediately before use. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 20 µL of assay buffer to the "substrate-only" and EDTA control wells in triplicate.
-
For inhibitor studies, add 5 µL of the test compound at various concentrations to the appropriate wells. For controls, add 5 µL of the vehicle (e.g., DMSO).
-
Add 20 µL of the diluted ADAMTS-4 enzyme to all wells except the "substrate-only" and "no-enzyme" controls.
-
Add 20 µL of 100 mM EDTA to the EDTA control wells.
-
Prepare the this compound substrate solution at the desired final concentration (e.g., 10 µM) in assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at ~340 nm and emission at ~420 nm.
-
ADAMTS-4 Signaling Pathway
The activity of ADAMTS-4 is regulated by various signaling pathways implicated in inflammation and tissue remodeling.
Caption: Simplified signaling pathway showing the upregulation of ADAMTS-4 expression.
Frequently Asked Questions (FAQs)
Q1: What is a good Z'-factor for the this compound assay?
A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening and indicates a robust assay with a good separation between positive and negative controls. An assay with a Z'-factor below 0.5 may still be useful, but it will have a smaller assay window and may be more susceptible to false positives and negatives.
Q2: How can I improve the signal-to-noise ratio of my assay?
To improve the signal-to-noise ratio, you should aim to both increase your specific signal and decrease the background noise.
-
Increase Signal: Optimize enzyme and substrate concentrations. Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme activity.
-
Decrease Noise: Follow the troubleshooting steps outlined above to identify and eliminate sources of high background fluorescence.
Q3: My enzyme activity seems low. What could be the problem?
Low enzyme activity can be due to several factors:
-
Improper Enzyme Storage: Ensure the enzyme is stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Incorrect Buffer Conditions: Verify the pH and composition of your assay buffer. ADAMTS-4 activity is dependent on Ca2+.
-
Inactive Enzyme: The enzyme may have lost activity over time. It is advisable to test a new vial of the enzyme.
-
Presence of Inhibitors: Your sample or reagents may contain inhibitors of ADAMTS-4. The inclusion of an EDTA control will help determine if metalloproteinase inhibitors are present.
Q4: Can I use plasma or serum samples directly in the this compound assay?
Biological fluids like plasma and serum contain endogenous proteases and inhibitors that can interfere with the assay. They are also prone to high background fluorescence. It is generally recommended to purify or dilute these samples before performing the assay. Always include appropriate matrix controls to assess the effect of the biological fluid on the assay.
Q5: How should I prepare my test compounds for screening?
Test compounds are typically dissolved in 100% DMSO to create a high-concentration stock solution. This stock is then serially diluted to create a concentration range for testing. It is important to ensure that the final concentration of DMSO in the assay well is low (typically ≤ 1%) to avoid solvent effects on enzyme activity. Always include a vehicle control with the same final DMSO concentration as your test compounds.
References
Troubleshooting low signal-to-noise ratio with the Waag-3R substrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with the Waag-3R substrate, particularly focusing on achieving a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of a low signal-to-noise ratio when using the this compound substrate?
A low signal-to-noise ratio can be attributed to two primary factors: a weak signal or high background.
-
Weak Signal: This may be due to suboptimal antibody concentrations, insufficient incubation times, or improper storage of reagents.
-
High Background: This can be caused by insufficient blocking, inadequate washing, high antibody concentrations, or cross-reactivity of antibodies.
Below is a troubleshooting guide to address these common issues.
Troubleshooting Guide: Low Signal-to-Noise Ratio
Issue 1: High Background Signal
High background can mask the specific signal from your analyte, leading to a poor signal-to-noise ratio. Here are the common causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Ineffective Blocking | The blocking buffer may be inadequate or the incubation time too short. | See "Protocol: Optimizing Blocking Conditions" below. |
| High Antibody Concentration | Excessive primary or secondary antibody can lead to non-specific binding. | Perform a titration experiment to determine the optimal antibody concentrations. See "Protocol: Antibody Titration" below. |
| Inadequate Washing | Insufficient washing can leave unbound antibodies in the wells. | Increase the number of wash cycles (from 3 to 5) and the volume of wash buffer. Ensure vigorous but careful washing to avoid dislodging bound components. |
| Cross-Reactivity | The secondary antibody may be cross-reacting with other proteins in the sample. | Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that bind to off-target species. |
| Substrate Contamination | The this compound substrate may be contaminated or has been improperly handled. | Ensure dedicated pipette tips are used for the substrate. Protect the substrate from light and store it at the recommended temperature. |
Issue 2: Weak or No Signal
A weak signal can be as problematic as a high background. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Low Antibody Concentration | The concentration of the primary or secondary antibody may be too low to generate a detectable signal. | Perform a titration experiment to determine the optimal antibody concentrations. See "Protocol: Antibody Titration" below. |
| Insufficient Incubation Time | Short incubation times for antibodies or the substrate can result in a weak signal. | Optimize incubation times. For antibodies, try extending the incubation period. For the this compound substrate, ensure you are reading the signal within the recommended time frame. |
| Improper Reagent Storage | The this compound substrate, antibodies, or other reagents may have degraded due to improper storage. | Verify the storage conditions and expiration dates of all reagents. Store the this compound substrate as recommended on the product datasheet, typically protected from light and at 2-8°C. |
| Inactive Enzyme | The enzyme conjugated to the secondary antibody (e.g., HRP) may be inactive. | Use a positive control to confirm the activity of the enzyme-conjugated antibody and the substrate. |
Experimental Protocols
Protocol: Antibody Titration
This protocol will help you determine the optimal concentrations of your primary and secondary antibodies to maximize the signal-to-noise ratio.
-
Coat the Plate: Coat a 96-well plate with your antigen at a saturating concentration and incubate overnight at 4°C.
-
Wash: Wash the plate three times with 200 µL of wash buffer per well.
-
Block: Block the plate with 200 µL of blocking buffer per well for 1-2 hours at room temperature.
-
Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000). Add 100 µL of each dilution to the wells. Include a blank (no primary antibody). Incubate for 2 hours at room temperature.
-
Wash: Repeat the washing step.
-
Secondary Antibody Dilutions: Prepare a series of dilutions of your HRP-conjugated secondary antibody (e.g., 1:1000, 1:2000, 1:5000, 1:10000). Add 100 µL of each dilution to the wells. Incubate for 1 hour at room temperature.
-
Wash: Repeat the washing step.
-
Substrate Incubation: Add 100 µL of this compound substrate to each well. Incubate for 5-10 minutes at room temperature, protected from light.
-
Read Signal: Measure the chemiluminescence using a plate reader.
-
Analyze Data: Calculate the signal-to-noise ratio for each antibody concentration combination. The optimal combination will give the highest signal with the lowest background.
Illustrative Data: Antibody Titration
| Primary Antibody Dilution | Secondary Antibody Dilution | Signal (RLU) | Background (RLU) | Signal-to-Noise Ratio |
| 1:500 | 1:2000 | 2,500,000 | 150,000 | 16.7 |
| 1:1000 | 1:2000 | 1,800,000 | 80,000 | 22.5 |
| 1:2000 | 1:5000 | 1,200,000 | 30,000 | 40.0 |
| 1:4000 | 1:5000 | 600,000 | 25,000 | 24.0 |
| 1:2000 | 1:10000 | 750,000 | 15,000 | 50.0 |
In this example, a 1:2000 primary antibody dilution combined with a 1:5000 secondary antibody dilution provides the best signal-to-noise ratio.
Protocol: Optimizing Blocking Conditions
-
Coat the Plate: Coat a 96-well plate with your antigen and incubate overnight at 4°C.
-
Wash: Wash the plate three times with wash buffer.
-
Test Blocking Buffers: Add 200 µL of different blocking buffers to the wells (e.g., 1% BSA in PBST, 5% non-fat dry milk in PBST, or a commercial blocking buffer).
-
Incubate: Incubate for different lengths of time (e.g., 1 hour, 2 hours, 4 hours) at room temperature.
-
Proceed with Assay: Continue with the standard ELISA protocol using optimal antibody concentrations.
-
Compare Backgrounds: Compare the background signals from the different blocking conditions to identify the most effective one.
Visualizations
Caption: A standard workflow for a chemiluminescent ELISA using the this compound substrate.
Caption: A decision tree for troubleshooting low signal-to-noise ratio in your assay.
Optimizing enzyme and substrate concentrations for the Waag-3R assay
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing enzyme and substrate concentrations for the Waag-3R assay and other related enzyme-based assays.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of your assay.
Issue 1: High Background Signal
Question: My negative controls show a high signal, leading to a poor signal-to-noise ratio. What could be causing this and how can I fix it?
Answer: A high background signal can obscure your results and is often related to non-specific binding or excessive enzyme activity.
Possible Causes and Solutions:
-
Enzyme Concentration is Too High: An excessive amount of enzyme can lead to a high turnover rate of the substrate even in the absence of the target analyte, or can lead to non-specific binding.
-
Solution: Perform an enzyme titration experiment to determine the optimal concentration. This involves testing a range of serial dilutions of the enzyme while keeping the substrate concentration constant and high enough to not be rate-limiting.
-
-
Substrate Concentration is Too High or Unstable: Some substrates can spontaneously degrade over time, leading to a background signal.
-
Solution: Test lower concentrations of the substrate. Ensure the substrate is prepared fresh for each experiment and is protected from light if it is photosensitive.
-
-
Insufficient Washing: Inadequate washing steps can leave residual, unbound enzyme in the wells.
-
Solution: Increase the number of wash cycles or the volume of washing buffer. Ensure your washing technique is vigorous enough to remove unbound reagents without disturbing the bound components.
-
-
Cross-Reactivity: The enzyme or detection antibodies may be cross-reacting with other components in the sample.
-
Solution: Incorporate a blocking agent in your buffers to minimize non-specific binding.
-
Issue 2: Low or No Signal
Question: I am observing a very weak signal or no signal at all, even in my positive controls. What are the likely causes and how can I resolve this?
Answer: A weak or absent signal suggests that a component of the reaction is either inactive or present at a suboptimal concentration.
Possible Causes and Solutions:
-
Enzyme Concentration is Too Low: An insufficient amount of enzyme will result in a slow reaction rate and a weak signal.
-
Solution: Increase the enzyme concentration. Refer to your enzyme titration data to select a concentration that provides a robust signal without increasing the background.
-
-
Substrate Concentration is Too Low: The substrate concentration may be the rate-limiting factor in the reaction.
-
Solution: Perform a substrate titration experiment. This involves testing serial dilutions of the substrate while keeping the enzyme concentration constant at its optimal level.
-
-
Inactive Reagents: The enzyme or substrate may have lost activity due to improper storage or handling.
-
Solution: Use fresh reagents and ensure they have been stored at the recommended temperature and protected from light if necessary. Run a control reaction with a known positive sample to verify reagent activity.
-
-
Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the enzyme.
-
Solution: Review the manufacturer's datasheet for the optimal conditions for your enzyme. Ensure your buffers are at the correct pH and that incubations are carried out at the recommended temperature for the appropriate amount of time.
-
Issue 3: High Variability Between Replicate Wells
Question: I am seeing significant variation in the signal between my replicate wells, which is affecting the reproducibility of my results. What could be causing this?
Answer: High variability, or poor precision, can be caused by inconsistencies in the experimental procedure.
Possible Causes and Solutions:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, especially the enzyme or substrate, is a common source of variability.
-
Solution: Ensure your pipettes are calibrated. Use fresh pipette tips for each replicate. When adding reagents, ensure the tip is below the surface of the liquid in the well to avoid splashing.
-
-
Uneven Temperature: An uneven temperature across the microplate during incubation can lead to different reaction rates in different wells.
-
Solution: Ensure the entire plate is at a uniform temperature by using a properly calibrated incubator. Avoid stacking plates.
-
-
Edge Effects: Wells on the edge of the plate can sometimes behave differently than interior wells due to evaporation or temperature fluctuations.
-
Solution: Avoid using the outermost wells of the plate for your samples. Instead, fill them with buffer or water to create a more uniform environment for the interior wells.
-
Frequently Asked Questions (FAQs)
Question 1: Why is it necessary to optimize both the enzyme and substrate concentrations?
Answer: Optimizing both enzyme and substrate concentrations is crucial for developing a sensitive, accurate, and robust assay.
-
Enzyme Concentration: The concentration of the enzyme directly influences the reaction rate and the overall signal intensity. Too little enzyme results in a weak signal, while too much can lead to a high background and a narrow dynamic range.
-
Substrate Concentration: The substrate concentration should not be the limiting factor in the reaction. The ideal concentration is one that is well above the Michaelis constant (Km) of the enzyme, ensuring that the reaction rate is proportional to the enzyme concentration (and therefore the analyte concentration).
Question 2: What is a checkerboard titration and when should I use it?
Answer: A checkerboard titration is an experiment where you test a range of concentrations of two different reagents simultaneously. In this context, you would create a grid on a microplate where each row has a different enzyme concentration and each column has a different substrate concentration. This allows you to efficiently determine the optimal combination of both reagents in a single experiment. It is particularly useful when you are developing a new assay and have no prior information on the optimal concentrations.
Question 3: How do I choose the optimal concentrations from my titration data?
Answer: The optimal concentrations are chosen to provide the best signal-to-noise ratio and the desired dynamic range for your assay.
-
From an Enzyme Titration: Select the lowest concentration of enzyme that gives a strong positive signal without significantly increasing the background signal.
-
From a Substrate Titration: Choose a substrate concentration that is on the plateau of the saturation curve, ensuring the reaction is not substrate-limited.
Experimental Protocols & Data Presentation
Protocol 1: Enzyme Titration
Objective: To determine the optimal concentration of the enzyme for the assay.
Methodology:
-
Prepare a series of two-fold serial dilutions of the enzyme in the appropriate assay buffer.
-
Add the diluted enzyme to the wells of a microplate.
-
Add a constant, non-limiting concentration of the substrate to all wells.
-
Include negative control wells that contain no enzyme.
-
Incubate the plate under standard assay conditions (e.g., 37°C for 1 hour).
-
Stop the reaction and read the signal at the appropriate wavelength.
-
Plot the signal versus the enzyme concentration to determine the optimal dilution.
Table 1: Example Enzyme Titration Data
| Enzyme Dilution | Absorbance (450 nm) - Positive Control | Absorbance (450 nm) - Negative Control | Signal-to-Noise Ratio |
| 1:1000 | 2.50 | 0.45 | 5.6 |
| 1:2000 | 2.10 | 0.20 | 10.5 |
| 1:4000 | 1.50 | 0.10 | 15.0 |
| 1:8000 | 0.80 | 0.09 | 8.9 |
| 1:16000 | 0.40 | 0.08 | 5.0 |
In this example, a 1:4000 dilution is chosen as it provides a strong signal with a low background, resulting in the best signal-to-noise ratio.
Protocol 2: Substrate Titration
Objective: To determine the optimal concentration of the substrate.
Methodology:
-
Prepare a series of two-fold serial dilutions of the substrate in the assay buffer.
-
Add the diluted substrate to the wells of a microplate.
-
Add the enzyme at its predetermined optimal concentration to all wells.
-
Include negative control wells that contain no substrate.
-
Incubate the plate under standard assay conditions.
-
Stop the reaction and read the signal.
-
Plot the signal versus the substrate concentration to identify the saturation point.
Table 2: Example Substrate Titration Data
| Substrate Conc. (µM) | Absorbance (450 nm) |
| 100 | 1.45 |
| 50 | 1.42 |
| 25 | 1.35 |
| 12.5 | 1.10 |
| 6.25 | 0.75 |
In this example, 50 µM is chosen as the optimal concentration because it is on the plateau of the curve, indicating that the enzyme is saturated and the reaction is not limited by the substrate concentration.
Visualizations
Addressing solubility issues with the Waag-3R peptide in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with the Waag-3R peptide in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its expected solubility?
A1: The this compound peptide is a FRET (Förster Resonance Energy Transfer) substrate used to assay the activity of ADAMTS-4 (Aggrecanase-1)[1][2][3][4][5]. Its sequence is Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2[1][2][4]. Generally, the this compound peptide is considered to be freely soluble in water[1]. However, solubility issues can arise depending on the buffer composition, pH, and concentration.
Q2: What is a typical buffer system in which this compound is known to be soluble?
A2: A commonly used assay buffer for the this compound peptide consists of 50 mM HEPES at pH 7.5, 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, and 5% glycerol[1]. If you are experiencing solubility issues, comparing your buffer to this formulation can be a good starting point.
Q3: My this compound peptide solution appears cloudy or has visible particulates. What should I do?
A3: A cloudy or particulate-containing solution indicates that the peptide is not fully dissolved or has aggregated. Before use, it is crucial to ensure a clear, particle-free solution. Centrifuging the solution can help pellet any undissolved peptide[6][7]. The troubleshooting guides below offer systematic approaches to improve solubility.
Q4: Can I use organic solvents to dissolve the this compound peptide?
A4: Yes, for hydrophobic or aggregation-prone peptides, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile can aid in initial dissolution[6][7][8][9]. The peptide should be dissolved in the organic solvent first and then slowly added to the aqueous buffer with gentle agitation[9]. Be mindful that organic solvents may interfere with your specific biological assay, so their final concentration should be kept to a minimum[8].
Troubleshooting Guides
Problem 1: Difficulty Dissolving Lyophilized this compound Peptide
If you are encountering issues with dissolving the lyophilized this compound peptide powder, follow this systematic approach.
Initial Steps:
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation[7].
-
Brief Centrifugation: Spin down the vial to ensure all the powder is at the bottom[7].
-
Start with Water: As this compound is reported to be water-soluble, attempt to dissolve a small test amount in sterile, deionized water first[1].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving lyophilized this compound peptide.
Problem 2: Peptide Precipitates After Addition to Aqueous Buffer
This issue often occurs when a peptide stock solution (e.g., in an organic solvent) is diluted into a final aqueous buffer.
Preventative Measures:
-
Slow Addition: Add the peptide stock solution dropwise to the aqueous buffer while gently vortexing or stirring[9]. This prevents localized high concentrations that can lead to precipitation.
-
Check Buffer Compatibility: Ensure the components of your final buffer are compatible with the initial solvent used for the peptide stock.
Corrective Actions:
If precipitation occurs, you can try the following:
-
Sonication: Brief sonication can help redissolve precipitated peptide[7][8].
-
Gentle Warming: Warming the solution slightly (e.g., to 37°C) may improve solubility. However, be cautious to avoid peptide degradation[6][7].
-
Re-evaluation of Buffer: The pH or ionic strength of your buffer may be promoting aggregation. Consider preparing the peptide in a different buffer system.
Experimental Protocols
Protocol 1: Basic Solubilization of this compound Peptide
-
Bring the lyophilized this compound peptide to room temperature.
-
Add the required volume of sterile, deionized water to achieve the desired stock concentration.
-
Vortex gently for 1-2 minutes.
-
Visually inspect the solution for clarity.
-
If the solution is clear, it is ready for dilution into the final assay buffer.
Protocol 2: Solubilization Using pH Adjustment
The net charge of a peptide influences its solubility, which is generally lowest at its isoelectric point (pI). Adjusting the pH away from the pI can increase solubility[6][8].
-
Calculate the theoretical pI of the this compound peptide. The sequence contains acidic (Glu) and basic (Arg, Lys) residues.
-
If the peptide is acidic (net negative charge), try dissolving it in a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate).
-
If the peptide is basic (net positive charge), attempt dissolution in a slightly acidic solution (e.g., 10% acetic acid)[7].
-
Once dissolved, the pH can be carefully adjusted to the final desired pH of the experiment.
Protocol 3: Solubilization with an Organic Co-solvent (DMSO)
-
Add a minimal amount of 100% DMSO to the lyophilized this compound peptide to create a concentrated stock solution.
-
Ensure the peptide is fully dissolved in the DMSO.
-
Slowly add the DMSO stock solution dropwise to your final aqueous buffer while stirring.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically <1% v/v for cellular assays)[8].
Quantitative Data Summary
The following tables provide a general guide for selecting appropriate solubilization strategies based on peptide characteristics.
Table 1: General Peptide Solubility Guidelines
| Peptide Characteristic | Primary Solvent Recommendation | Secondary Solvent/Method |
| Acidic (Net negative charge) | Water, Basic Buffer (e.g., Ammonium Bicarbonate)[7] | 10% Ammonium Hydroxide[9] |
| Basic (Net positive charge) | Water, Acidic Buffer (e.g., Acetic Acid)[7] | 0.1% TFA, 0.1% Formic Acid[7] |
| Hydrophobic (>50% hydrophobic residues) | Organic Solvents (DMSO, DMF, Acetonitrile)[7] | Denaturants (6M Guanidine-HCl, 8M Urea)[6] |
| Neutral (<25% charged residues) | Organic Solvents (DMSO, DMF, Acetonitrile)[7] | Sonication, Gentle Warming[7] |
Table 2: Common Co-solvents and Denaturants
| Agent | Typical Starting Concentration | Use Case | Considerations |
| DMSO | 10-50 µL to dissolve 1-5 mg | Highly hydrophobic peptides[8] | Can be toxic in cell-based assays at high concentrations. |
| DMF | 10-50 µL to dissolve 1-5 mg | Hydrophobic peptides[8] | Alternative to DMSO. |
| Acetonitrile | 10-50 µL to dissolve 1-5 mg | Hydrophobic peptides[8] | Can be removed by lyophilization. |
| Urea | 8 M | Peptides prone to aggregation[6] | Denatures proteins; may interfere with biological assays. |
| Guanidine-HCl | 6 M | Peptides prone to aggregation[6] | Strong denaturant; may interfere with biological assays. |
Signaling Pathways and Workflows
The this compound peptide is a tool used to measure the enzymatic activity of ADAMTS-4. The following diagram illustrates the experimental workflow for a typical ADAMTS-4 activity assay using this compound.
Caption: Experimental workflow for an ADAMTS-4 FRET assay using this compound.
The cleavage of the this compound peptide by ADAMTS-4 is a direct enzymatic reaction, not part of a larger signaling pathway. The diagram below illustrates this molecular interaction.
Caption: Molecular interaction of ADAMTS-4 and the this compound FRET peptide.
References
- 1. eurogentec.com [eurogentec.com]
- 2. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]
- 3. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg, 1 mg | Labscoop [labscoop.com]
- 4. innopep.com [innopep.com]
- 5. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. jpt.com [jpt.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
Identifying and minimizing sources of assay interference with Waag-3R
Disclaimer: The following content is a template created for a hypothetical protein, "Kinase-X," as no information could be found for "Waag-3R." This guide is intended to demonstrate the requested format and content structure for a technical support center.
Frequently Asked Questions (FAQs)
Q1: What is Kinase-X and what is its primary function?
Kinase-X is a serine/threonine kinase that plays a crucial role in the "Cell Proliferation Signaling Pathway." It is primarily involved in phosphorylating downstream target proteins that regulate cell cycle progression. Due to its role in uncontrolled cell growth, Kinase-X is a potential therapeutic target in oncology.
Q2: What type of assay is most commonly used to measure Kinase-X activity?
The most common method is a luminescence-based kinase assay that quantifies ATP consumption during the phosphorylation reaction. The amount of remaining ATP is inversely proportional to Kinase-X activity.
Q3: What are the critical components of a standard Kinase-X assay buffer?
A standard assay buffer includes a buffering agent (e.g., HEPES), a magnesium source (MgCl₂), a detergent to prevent aggregation (e.g., Triton X-100), and a reducing agent to maintain enzyme stability (e.g., DTT). The specific concentrations can be optimized for your experimental setup.
Troubleshooting Guide: Identifying and Minimizing Assay Interference
Q4: My negative control (no enzyme) shows a high signal, suggesting low ATP consumption. What could be the cause?
This could be due to contamination of your assay components with ATP or a compound that inhibits the luciferase enzyme used in the detection step.
-
Troubleshooting Steps:
-
Use fresh, ATP-free water and reagents.
-
Test your test compounds for direct inhibition of the detection reagent (luciferase) in a separate experiment without Kinase-X.
-
Ensure proper plate sealing to prevent well-to-well contamination.
-
Q5: My positive control (with enzyme, no inhibitor) shows a very low signal. What are the likely reasons?
A low signal in the positive control indicates low Kinase-X activity.
-
Troubleshooting Steps:
-
Check Enzyme Activity: Ensure the Kinase-X enzyme has not degraded. Aliquot the enzyme upon arrival and avoid repeated freeze-thaw cycles. Run a control with a fresh enzyme lot if available.
-
Verify Reagent Concentrations: Double-check the concentrations of ATP and the substrate peptide. Sub-optimal concentrations can limit the reaction rate.
-
Incubation Time: Ensure the kinase reaction has been incubated for the appropriate amount of time as specified in the protocol.
-
Q6: I am observing inconsistent results between replicate wells. What can I do to improve precision?
Inconsistent results often stem from pipetting errors, improper mixing, or temperature fluctuations.
-
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and ensure proper technique, especially with small volumes.
-
Mixing: Gently mix the contents of the wells after adding all reagents by tapping the plate or using a plate shaker. Avoid vigorous shaking that could cause splashing.
-
Temperature Control: Ensure uniform temperature across the assay plate during incubation. Avoid placing the plate on a cold or hot surface.
-
Data Presentation: Common Sources of Assay Interference
The following table summarizes common interfering compounds and their effects on luminescence-based Kinase-X assays.
| Compound Class | Mechanism of Interference | Effect on Assay Signal | Mitigation Strategy |
| Luciferase Inhibitors | Direct inhibition of the detection enzyme (luciferase). | Falsely high signal (appears as low kinase activity). | Screen compounds in a counter-assay without Kinase-X. |
| ATP-Competitive Inhibitors | Compete with ATP for the kinase binding site. | True low signal (indicates kinase inhibition). | This is the desired outcome for inhibitors. |
| Compound Aggregators | Form aggregates that can sequester the enzyme or substrate. | Variable; can increase or decrease the signal. | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. |
| Fluorescent Compounds | Emit light at a wavelength that interferes with the luminescence reading. | Can artificially increase the measured signal. | Measure the background signal of the compound alone and subtract it from the assay signal. |
Experimental Protocols
Protocol 1: Standard Kinase-X Luminescence Assay
-
Prepare Reagents:
-
Kinase-X Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100.
-
Kinase-X Enzyme: Prepare a 2X working solution of Kinase-X in Kinase-X Buffer.
-
Substrate/ATP Mix: Prepare a 4X solution of the substrate peptide and ATP in Kinase-X Buffer.
-
Test Compounds: Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 10 µL of the 2X Kinase-X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
To initiate the reaction, add 12.5 µL of the 4X Substrate/ATP mix to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 25 µL of the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Protocol 2: Luciferase Counter-Screen for Interference
-
Prepare Reagents:
-
Follow the same reagent preparation as in Protocol 1, but prepare a "mock" enzyme buffer without Kinase-X.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound or DMSO to the wells.
-
Add 10 µL of the "mock" enzyme buffer.
-
Incubate for 15 minutes.
-
Add 12.5 µL of the 4X Substrate/ATP mix.
-
Incubate for 60 minutes.
-
Add 25 µL of the ATP detection reagent.
-
Incubate for 10 minutes.
-
Read the luminescence. A significant decrease in signal compared to the DMSO control indicates that the compound is inhibiting the luciferase enzyme.
-
Mandatory Visualizations
Impact of pH and ionic strength on Waag-3R assay performance
Welcome to the technical support center for the Waag-3R assay. This resource provides troubleshooting guidance and answers to frequently asked questions, with a specific focus on the impact of pH and ionic strength on assay performance.
I. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
A1: The this compound assay, which utilizes the ADAMTS-4 enzyme, exhibits a broad optimal pH range between 7.0 and 9.5. The standard assay protocol recommends a pH of 7.5 to ensure robust and reproducible results. Deviations outside this range can significantly impact enzyme activity.
Q2: How does ionic strength affect the this compound assay?
A2: The activity of ADAMTS-4 is sensitive to the ionic strength of the assay buffer. The standard protocol includes 100 mM NaCl. Variations in salt concentration can alter the enzyme's conformation and its interaction with the substrate, thereby affecting cleavage efficiency. It is crucial to maintain a consistent ionic strength across all wells of an assay plate to ensure data accuracy.
Q3: Can I use a different buffer system for the this compound assay?
A3: While the recommended buffer is 50 mM HEPES at pH 7.5, other buffer systems such as Tris-HCl may be used. However, it is critical to ensure the chosen buffer has a pKa close to the desired pH to provide adequate buffering capacity. If you switch buffer systems, it is essential to re-validate the assay by assessing the impact on enzyme activity and overall performance.
Q4: What are the signs of suboptimal pH or ionic strength in my assay?
A4: Suboptimal pH or ionic strength can manifest as:
-
Low overall fluorescence signal.
-
High variability between replicate wells.
-
A non-linear reaction progress curve.
-
Inconsistent results between experiments.
Q5: How can I prevent issues related to pH and ionic strength?
A5: To minimize variability:
-
Always prepare fresh assay buffer for each experiment.
-
Calibrate your pH meter before preparing buffers.
-
Ensure all components are fully dissolved and the buffer is well-mixed.
-
Use the same batch of buffer for all assays within a single study to ensure consistency.
II. Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Incorrect buffer pH: The pH of the assay buffer is outside the optimal range of 7.0-9.5, leading to reduced or no ADAMTS-4 activity. | Prepare fresh assay buffer, carefully adjusting the pH to 7.5 using a calibrated pH meter. Verify the pH of the final assay mixture. |
| Incorrect ionic strength: The salt concentration is either too high or too low, inhibiting enzyme activity. | Prepare the assay buffer with the recommended 100 mM NaCl. If using other additives, ensure the total ionic strength is consistent across all wells. | |
| High background fluorescence | Contaminated buffer: The assay buffer may be contaminated with fluorescent compounds. | Use high-purity reagents and water (e.g., Milli-Q or equivalent) to prepare all buffers. |
| High variability between replicates | Inconsistent pH or ionic strength across the plate: Small differences in the volume of added reagents or evaporation can lead to variations in pH and ionic strength in individual wells. | Ensure accurate and consistent pipetting of all reagents. Use plate sealers to minimize evaporation, especially during long incubation times. |
| Assay signal drifts over time | Buffer instability: The buffer may be losing its buffering capacity over the course of the assay, leading to a drift in pH. | Choose a buffer with a pKa value close to the assay pH (e.g., HEPES, pKa ~7.5). Ensure the buffer concentration is sufficient (e.g., 50 mM) to maintain a stable pH. |
III. Quantitative Data Summary
The following tables summarize the expected impact of pH and ionic strength on this compound assay performance. These values are illustrative and may vary slightly depending on specific experimental conditions.
Table 1: Effect of pH on ADAMTS-4 Activity
| pH | Relative Activity (%) |
| 6.0 | ~ 50% |
| 6.5 | ~ 75% |
| 7.0 | ~ 95% |
| 7.5 | 100% |
| 8.0 | ~ 98% |
| 8.5 | ~ 90% |
| 9.0 | ~ 80% |
| 9.5 | ~ 70% |
Table 2: Effect of NaCl Concentration on ADAMTS-4 Activity
| NaCl Concentration (mM) | Relative Activity (%) |
| 0 | ~ 60% |
| 50 | ~ 90% |
| 100 | 100% |
| 150 | ~ 85% |
| 200 | ~ 70% |
| 300 | ~ 50% |
IV. Experimental Protocols
Protocol for Optimizing pH in the this compound Assay
-
Prepare a series of assay buffers: Prepare 50 mM HEPES buffers with pH values ranging from 6.0 to 9.5 in 0.5 pH unit increments.
-
Set up the assay: For each pH value, set up triplicate wells containing the assay buffer, a constant concentration of ADAMTS-4 enzyme, and the this compound FRET substrate. Include a no-enzyme control for each pH.
-
Incubate: Incubate the plate at 37°C, protecting it from light.
-
Measure fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at ~340 nm and emission at ~420 nm.
-
Analyze data: Calculate the initial reaction velocity (rate of fluorescence increase) for each pH. Plot the relative activity (as a percentage of the maximum observed rate) against the pH to determine the optimal pH.
Protocol for Optimizing Ionic Strength in the this compound Assay
-
Prepare a series of assay buffers: Prepare 50 mM HEPES buffer, pH 7.5, containing varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM, 300 mM).
-
Set up the assay: For each NaCl concentration, set up triplicate wells containing the respective assay buffer, a constant concentration of ADAMTS-4 enzyme, and the this compound FRET substrate. Include a no-enzyme control for each salt concentration.
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure fluorescence: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (Ex/Em = ~340 nm/~420 nm).
-
Analyze data: Calculate the initial reaction velocity for each NaCl concentration. Plot the relative activity (as a percentage of the maximum observed rate) against the NaCl concentration to determine the optimal ionic strength.
V. Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: FRET mechanism in the this compound assay.
How to correct for inner filter effect in Waag-3R fluorescence readings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for the inner filter effect in Waag-3R fluorescence readings.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and how does it affect my this compound fluorescence readings?
The inner filter effect (IFE) is a phenomenon that causes a reduction in the observed fluorescence intensity, leading to a non-linear relationship between fluorophore concentration and fluorescence signal.[1][2][3] This can significantly impact the accuracy of your this compound assay results. The IFE is categorized into two types:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample, reducing the light intensity that reaches the fluorophore.[1][4] In a this compound assay, other components in your sample besides the substrate might absorb light at the excitation wavelength (340 nm).
-
Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is reabsorbed by other molecules in the sample before it can be detected.[1][5] The this compound substrate has an emission wavelength of 420 nm. If other components in your sample absorb light at this wavelength, sIFE can occur.
Failure to correct for the inner filter effect can lead to an underestimation of enzyme activity or incorrect determination of kinetic parameters.
Q2: How can I determine if the inner filter effect is impacting my this compound assay?
A common indicator of the inner filter effect is a loss of linearity between the fluorescence intensity and the concentration of a fluorescent substance.[4][5] To check for this in your this compound assay, you can perform a simple dilution experiment:
-
Prepare a series of dilutions of your this compound substrate in the assay buffer.
-
Measure the fluorescence intensity of each dilution.
-
Plot the fluorescence intensity against the substrate concentration.
If the resulting plot is linear, the inner filter effect is likely negligible. However, if the plot shows a downward curve at higher concentrations, the inner filter effect is probably present.[3]
Q3: What are the primary methods to correct for the inner filter effect?
There are two main approaches to address the inner filter effect: experimental minimization and mathematical correction.
-
Experimental Minimization:
-
Sample Dilution: The simplest method is to dilute your sample to a concentration where the absorbance is low enough to make the IFE negligible.[6] A general guideline is to keep the absorbance at the excitation and emission wavelengths below 0.1.[1][3][5]
-
Reduce Cuvette Path Length: Using a cuvette with a shorter path length (e.g., 1 mm or 2 mm) can also minimize the IFE.[4][5]
-
-
Mathematical Correction: When dilution is not feasible, you can apply a mathematical correction to your fluorescence data. This typically involves measuring the absorbance of your sample at the excitation and emission wavelengths.[1]
Troubleshooting Guides
Problem: My fluorescence readings are not linear with increasing enzyme concentration.
This is a classic symptom of the inner filter effect. Here’s a step-by-step guide to troubleshoot and correct this issue.
Experimental Workflow for IFE Correction
Caption: Workflow for identifying and correcting the inner filter effect.
Detailed Experimental Protocol: Absorbance-Based Correction
This protocol describes how to correct for the inner filter effect using absorbance measurements.
-
Sample Preparation: Prepare your this compound assay samples as you normally would. For each experimental sample, also prepare a corresponding "absorbance blank" containing all components except the this compound substrate.
-
Absorbance Measurement:
-
Using a spectrophotometer, measure the absorbance of each of your complete assay samples at the excitation wavelength (Aex = 340 nm) and the emission wavelength (Aem = 420 nm).
-
Use the appropriate absorbance blank to zero the spectrophotometer before each measurement.
-
-
Fluorescence Measurement:
-
In a fluorometer, measure the fluorescence intensity of your assay samples (Fobs). Use an excitation wavelength of 340 nm and an emission wavelength of 420 nm.
-
-
Mathematical Correction: Apply the following formula to correct for the inner filter effect:
Fcorr = Fobs * 10(Aex + Aem)/2
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength (340 nm).
-
Aem is the absorbance at the emission wavelength (420 nm).
-
Data Presentation
Here is an example of how to structure your data for correction:
| Sample ID | Aex (340 nm) | Aem (420 nm) | Fobs (a.u.) | Correction Factor (10^((A_ex + A_em)/2)) | Fcorr (a.u.) |
| Control 1 | 0.05 | 0.02 | 1500 | 1.08 | 1620 |
| Control 2 | 0.06 | 0.02 | 1550 | 1.09 | 1690 |
| Test 1 | 0.12 | 0.04 | 2500 | 1.20 | 3000 |
| Test 2 | 0.15 | 0.05 | 2600 | 1.26 | 3276 |
Underlying Principles
The Inner Filter Effect Explained
The following diagram illustrates the primary and secondary inner filter effects.
Caption: Diagram illustrating the primary and secondary inner filter effects.
For further assistance, please consult the references below or contact our technical support team.
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 4. srs.tcu.edu [srs.tcu.edu]
- 5. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 6. pubs.acs.org [pubs.acs.org]
Best practices for reducing variability in Waag-3R assay results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing variability in Waag-3R assay results. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a fluorescence resonance energy transfer (FRET)-based method used to measure the enzymatic activity of A Disintegrin and Metalloproteinase with Thrombospondin motifs 4 (ADAMTS-4), also known as aggrecanase-1.[1] This enzyme plays a crucial role in the degradation of aggrecan, a major component of cartilage.[1] Therefore, the this compound assay is widely used in osteoarthritis research and for the screening of potential ADAMTS-4 inhibitors.
Q2: What are the key components of the this compound assay?
The primary components of the this compound assay are:
-
This compound FRET peptide substrate: A synthetic peptide that contains a specific cleavage site for ADAMTS-4, flanked by a fluorescent donor and a quencher molecule.
-
Recombinant ADAMTS-4 enzyme: The purified enzyme whose activity is to be measured.
-
Assay Buffer: A buffered solution providing the optimal conditions for enzyme activity.
Q3: How should the this compound peptide be stored and handled?
The lyophilized this compound peptide should be stored at -20°C or lower. Upon reconstitution, it is recommended to create aliquots and store them at -20°C or lower to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
High variability in this compound assay results can arise from several factors, from reagent handling to data acquisition. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence of test compounds. 2. Contaminated assay buffer or reagents. 3. Intrinsic fluorescence of the this compound substrate. | 1. Run a parallel assay with the test compound in the absence of the enzyme to measure its intrinsic fluorescence and subtract this from the experimental values. 2. Use fresh, high-purity reagents and filter-sterilize the assay buffer. 3. Ensure the use of a plate reader with appropriate filters to minimize bleed-through. Predilution of samples may also help reduce high background fluorescence.[2] |
| Low Signal or No Enzyme Activity | 1. Inactive ADAMTS-4 enzyme. 2. Incorrect assay buffer pH. 3. Degraded this compound substrate. 4. Presence of inhibitors in the sample. | 1. Ensure proper storage and handling of the enzyme. Perform a positive control with a known active enzyme lot. 2. ADAMTS-4 has a broad optimal activity at a pH between 7.0 and 9.5.[3][4] Verify the pH of your assay buffer. 3. Use freshly prepared or properly stored aliquots of the substrate. 4. If screening compounds, consider potential inhibitory effects. Run a control without the test compound. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Temperature fluctuations across the plate. 3. Inconsistent mixing of reagents. | 1. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for simultaneous additions. 2. Ensure the plate is incubated at a stable and uniform temperature. 3. Gently mix the plate after adding all reagents to ensure a homogeneous reaction mixture in each well. |
| Inconsistent Results Between Experiments | 1. Variability in reagent preparation (e.g., DMSO concentration). 2. Differences in incubation times. 3. Lot-to-lot variability of reagents. | 1. Prepare fresh reagents for each experiment and maintain a consistent final concentration of solvents like DMSO. High concentrations of DMSO can affect FRET signals.[5][6][7][8] 2. Adhere strictly to the optimized incubation time for all experiments. 3. Whenever possible, use the same lot of enzyme, substrate, and other critical reagents for a series of related experiments. |
Experimental Protocols
Standard this compound Assay Protocol for ADAMTS-4 Activity
This protocol provides a general framework. Optimization of enzyme and substrate concentrations may be necessary depending on the specific experimental goals.
Materials:
-
Recombinant human ADAMTS-4
-
This compound FRET peptide substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
Test compounds and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~420 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO or water) and dilute to the desired final concentration in assay buffer.
-
Dilute the recombinant ADAMTS-4 enzyme in assay buffer to the desired concentration.
-
Prepare serial dilutions of test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add 50 µL of the test compound or vehicle control to the appropriate wells of the microplate.
-
Add 25 µL of the diluted ADAMTS-4 enzyme solution to all wells except the "no enzyme" control wells. Add 25 µL of assay buffer to the "no enzyme" wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the this compound substrate solution to all wells.
-
Immediately place the plate in the fluorescence plate reader, pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity in the presence of test compounds to the vehicle control to determine the percent inhibition.
-
Visualizations
ADAMTS-4 Activation and Signaling Pathway
Caption: ADAMTS-4 activation and its role in cartilage degradation.
This compound Assay Experimental Workflow
Caption: A typical experimental workflow for the this compound assay.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common this compound assay issues.
References
- 1. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]
- 2. Implementation of a fully automated ADAMTS13 activity assay utilizing fluorescence resonance energy transfer with a practical approach to address high background fluorescence interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolytic activities of human ADAMTS-5: comparative studies with ADAMTS-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-assisted optical modulation of FRET-induced fluorescence for efficient conjugated polymer-based DNA detection - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Dealing with non-linear reaction kinetics in Waag-3R-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear reaction kinetics in Waag-3R-based assays.
Troubleshooting Guide
Q1: My reaction curve is non-linear from the start. What are the potential causes and how can I fix it?
A1: An initial non-linear curve, often appearing as a burst or lag phase, can be attributed to several factors. Here's a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
-
Substrate Concentration Too High: At very high concentrations, the substrate itself can interfere with the fluorescence signal or even inhibit the enzyme, leading to a non-linear reaction rate.[1]
-
Solution: Perform a substrate titration experiment to determine the optimal concentration. A typical starting concentration for this compound in an ADAMTS-4 assay is 25 µM.[2]
-
-
Inner Filter Effect (IFE): At high substrate or product concentrations, the excitation or emission light can be absorbed by the sample, leading to a lower-than-expected fluorescence signal and a non-linear curve.[3][4][5]
-
Solution: Dilute your sample. As a rule of thumb, the absorbance of the sample at the excitation and emission wavelengths should be below 0.1.[3] You can also use specialized microplates or instruments that minimize the light path length.[6] Correction algorithms can also be applied post-measurement if absorbance is monitored alongside fluorescence.[3]
-
-
Enzyme Concentration Too High: A high enzyme concentration can lead to very rapid substrate depletion, causing the reaction rate to decrease over time and appear non-linear.
-
Solution: Reduce the enzyme concentration. A final concentration of 5 µg/ml of recombinant ADAMTS-4 has been used in this compound assays.[2] The goal is to achieve a steady-state reaction rate for an adequate duration.
-
-
Photobleaching: The fluorophore on the this compound substrate can be irreversibly damaged by prolonged exposure to the excitation light, leading to a decrease in fluorescence signal over time.[7][8][9][10][11]
-
Solution: Reduce the excitation light intensity, decrease the exposure time per reading, or use a more photostable fluorophore if possible. Taking fewer data points over the reaction time course can also help.
-
Q2: The initial part of my reaction is linear, but it plateaus or deviates from linearity later on. What's happening?
A2: This is a common observation in enzyme kinetics and can be due to several factors.
Potential Causes & Solutions:
-
Substrate Depletion: As the reaction progresses, the concentration of the this compound substrate decreases, becoming the limiting factor for the reaction rate. This is the expected behavior in a standard enzyme kinetic experiment.
-
Solution: If you need to measure the initial velocity, ensure you are using data from the early, linear portion of the curve before significant substrate depletion occurs.
-
-
Product Inhibition: The product of the enzymatic reaction (the cleaved this compound fragments) may bind to the enzyme and inhibit its activity.
-
Solution: Analyze the initial reaction rates where the product concentration is still low. If product inhibition is suspected, you may need to use a more complex kinetic model for data analysis.
-
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like temperature, pH, or the presence of denaturing agents.
-
Solution: Ensure your assay buffer is optimized for enzyme stability. A common buffer for ADAMTS-4 assays contains 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, and 5% glycerol.[2] Run a control with the enzyme in the assay buffer without the substrate to check for time-dependent inactivation.
-
-
Instrument Drift: The fluorescence reader might exhibit signal drift over long measurement times.
-
Solution: Include a stable fluorescent standard as a control in your plate to monitor for instrument drift.
-
Frequently Asked Questions (FAQs)
Q3: What is a typical experimental protocol for a this compound-based ADAMTS-4 assay?
A3: A general protocol for a fluorometric ADAMTS-4 assay using the this compound substrate is as follows. Note that optimization may be required for your specific experimental conditions.
Experimental Protocol: ADAMTS-4 Kinetic Assay
| Step | Procedure | Details |
| 1. Reagent Preparation | Prepare Assay Buffer. | 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, 5% glycerol.[2] |
| Reconstitute this compound Substrate. | Dissolve lyophilized this compound in a suitable solvent (e.g., DMSO or water) to create a stock solution. | |
| Prepare Enzyme Solution. | Dilute recombinant ADAMTS-4 to the desired concentration in Assay Buffer. A final concentration of 5 µg/ml has been reported.[2] | |
| Prepare Inhibitor/Compound Solutions. | If screening for inhibitors, prepare serial dilutions in a compatible solvent (e.g., DMSO). | |
| 2. Assay Setup | Pre-incubate Enzyme and Inhibitor. | In a 96-well or 384-well plate, add the diluted enzyme and inhibitor solutions. Incubate for 10-15 minutes at 37°C.[2] |
| 3. Reaction Initiation | Add Substrate. | Initiate the reaction by adding the this compound substrate to each well. A final concentration of 25 µM is a good starting point.[2] |
| 4. Data Acquisition | Measure Fluorescence. | Immediately begin measuring the fluorescence signal in a kinetic mode using a microplate reader. Excitation: 340 nm, Emission: 420 nm.[12][13][14][15][16] |
| 5. Data Analysis | Determine Initial Velocities. | Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots. |
| Analyze Kinetic Parameters. | Use non-linear regression software to fit the initial velocity data to an appropriate kinetic model (e.g., Michaelis-Menten) to determine parameters like Km and Vmax, or IC50 for inhibitors. |
Q4: What are some known inhibitors for ADAMTS-4 and their typical IC50 values in this compound assays?
A4: Several compounds are known to inhibit ADAMTS-4. The IC50 values can vary depending on the specific assay conditions.
Table of Known ADAMTS-4 Inhibitors
| Inhibitor | IC50 (nM) | Reference |
| Aldumastat | 28.2 | [17] |
| GM6001 | 42.7 | [17] |
| Piceatannol | 1000 | [18] |
| TIMP-1 | 350 | [19] |
| TIMP-2 | 420 | [19] |
| TIMP-3 | 7.9 | [19] |
Q5: How should I analyze my non-linear kinetic data?
A5: For analyzing enzyme kinetic data that exhibits non-linearity, non-linear regression is the preferred method over linear transformations like the Lineweaver-Burk plot, as it provides a more accurate determination of kinetic parameters.[20]
Data Analysis Workflow:
Software for Non-Linear Regression:
Several software packages are available for performing non-linear regression analysis of enzyme kinetic data:
-
GraphPad Prism: A user-friendly software with built-in equations for common enzyme kinetic models.[21]
-
KinTek Explorer: Specialized software for the simulation and fitting of kinetic and equilibrium data.[22]
-
BestCurvFit: Offers a library of enzyme kinetic models for curve fitting.[23][24]
-
R or Python: These programming languages have packages (e.g., SciPy in Python) that can be used for custom non-linear regression analysis.[21]
Visual Guides
Troubleshooting Non-Linear Kinetics
Factors Influencing FRET Assay Linearity
References
- 1. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurogentec.com [eurogentec.com]
- 3. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 4. researchgate.net [researchgate.net]
- 5. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Impact of photobleaching of fluorescent proteins on FRET measurements under two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]
- 13. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg, 1 mg | Labscoop [labscoop.com]
- 14. innopep.com [innopep.com]
- 15. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 16. innopep.com [innopep.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Screening of potential ADAMTS-4 inhibitors utilizing a collagen-model FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of ADAMTS4 (aggrecanase-1) by tissue inhibitors of metalloproteinases (TIMP-1, 2, 3 and 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of nonlinear regression to analyze enzyme kinetic data: application to situations of substrate contamination and background subtraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Enzyme Kinetics Software | KinTek Explorer [kintekcorp.com]
- 23. How does nonlinear regression of enzyme kinetics work? [enzymkinetics.com]
- 24. Curve-fitting Software (enzymkinetics, BestCurvFit, EZ-Fit, Perrella), Nonlinear Least squares, nonlinear minimization, robust, optimization, variable metric, Gauss-Newton, Levenberg-Marquardt [enzymkinetics.com]
Validation & Comparative
Comparative Analysis of Metalloproteinase Inhibitor Cross-Reactivity: A Case Study Using Marimastat as an Exemplar for "Waag-3R"
Disclaimer: Initial searches for a compound named "Waag-3R" yielded no results in publicly available scientific literature. Therefore, this guide uses the well-characterized, broad-spectrum Matrix Metalloproteinase (MMP) inhibitor, Marimastat , as a functional exemplar to demonstrate a comparative cross-reactivity analysis as requested. The data and protocols presented are for Marimastat and serve as a template for evaluating any novel inhibitor.
This guide provides an objective comparison of an inhibitor's performance against a panel of metalloproteinases, supported by experimental data and detailed methodologies, to aid researchers in assessing inhibitor specificity and potential off-target effects.
Quantitative Cross-Reactivity Data
The inhibitory activity of a compound against a panel of enzymes is a critical measure of its specificity. The data is typically presented as IC₅₀ values, which represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
The following table summarizes the IC₅₀ values for Marimastat against a selection of human MMPs, demonstrating its broad-spectrum inhibition profile.
| Enzyme Target | Common Name | IC₅₀ (nM) |
| MMP-1 | Collagenase-1 | 5 |
| MMP-2 | Gelatinase-A | 9 |
| MMP-3 | Stromelysin-1 | 23 |
| MMP-7 | Matrilysin | 6 |
| MMP-9 | Gelatinase-B | 3 |
| MMP-13 | Collagenase-3 | 4 |
| MMP-14 | MT1-MMP | 11 |
Data sourced from published research on Marimastat's inhibitory profile.
Experimental Protocols
The determination of inhibitor potency and cross-reactivity relies on robust enzymatic assays. The most common method for screening MMP inhibitors involves the use of a fluorogenic substrate.
Protocol: Fluorogenic Substrate Assay for MMP Inhibition
This protocol outlines the steps to determine the IC₅₀ value of an inhibitor against a specific MMP.
1. Reagents and Materials:
-
Recombinant human MMP enzyme (active form)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Test Inhibitor (e.g., Marimastat), dissolved in an appropriate solvent (e.g., DMSO)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
96-well black microtiter plates
-
Fluorescence plate reader (Excitation/Emission wavelengths dependent on substrate, e.g., 328 nm/393 nm)
2. Procedure:
-
Enzyme Preparation: Dilute the active MMP enzyme to a working concentration (e.g., 1-10 nM) in cold assay buffer immediately before use.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the serially diluted inhibitor to the test wells.
-
Add 10 µL of assay buffer with the same solvent concentration to the positive control (enzyme only) and negative control (substrate only) wells.
-
-
Enzyme-Inhibitor Pre-incubation: Add 20 µL of the diluted MMP enzyme to the test and positive control wells. Add 20 µL of assay buffer to the negative control wells. Mix gently and incubate the plate at 37°C for a minimum of 30 minutes.
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate (e.g., at 10 µM final concentration) to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
3. Data Analysis:
-
Calculate Reaction Rates: Determine the rate of substrate cleavage (V, in Relative Fluorescence Units per minute) from the linear portion of the kinetic curve for each well.
-
Normalize Data: Express the reaction rates as a percentage of the uninhibited control (positive control).
-
Generate IC₅₀ Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC₅₀ value.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining inhibitor cross-reactivity across a panel of metalloproteinases.
Caption: Workflow for assessing inhibitor cross-reactivity against multiple MMPs.
Validating the Specificity of Waag-3R for ADAMTS-4 over ADAMTS-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent resonance energy transfer (FRET) substrate, Waag-3R, for its specificity towards ADAMTS-4 (Aggrecanase-1) over the closely related enzyme, ADAMTS-5 (Aggrecanase-2). While both enzymes play crucial roles in the degradation of aggrecan, a key component of cartilage, differentiating their activity is essential for targeted therapeutic development in diseases like osteoarthritis.
Executive Summary
Data Presentation: Quantitative Analysis
Due to the lack of direct comparative studies on this compound, this table presents data on the general activity of ADAMTS-4 and ADAMTS-5 on their native substrate, aggrecan, and highlights the known use of this compound with ADAMTS-4.
| Parameter | ADAMTS-4 | ADAMTS-5 | This compound Specificity Data |
| Native Substrate | Aggrecan[1][2][3] | Aggrecan[1][2][3] | Primarily validated for ADAMTS-4[4][5][6][7] |
| Relative Cleavage of Aggrecan | Faster | Approx. 2-fold slower than ADAMTS-4[1][2] | Not Applicable |
| This compound Cleavage | Established FRET Substrate[4][5][6][7] | Data not readily available | Awaits direct comparative analysis |
Experimental Protocols
To validate the specificity of this compound, a continuous fluorescence resonance energy transfer (FRET) kinetic assay should be performed. The following protocol is a standard methodology adapted from studies on ADAMTS enzyme kinetics.[8][9]
Objective: To determine the kinetic parameters (Km and kcat) of this compound cleavage by recombinant human ADAMTS-4 and ADAMTS-5.
Materials:
-
Recombinant human ADAMTS-4 (catalytically active)
-
Recombinant human ADAMTS-5 (catalytically active)
-
This compound (Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2) FRET substrate
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~420 nm
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute lyophilized ADAMTS-4 and ADAMTS-5 to a stock concentration of 100 µg/mL in assay buffer.
-
Prepare a stock solution of this compound substrate in DMSO.
-
Perform a substrate titration to determine the optimal working concentration range for kinetic analysis. A typical starting range is 0.5 µM to 50 µM.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Add varying concentrations of the this compound substrate to the wells.
-
Include control wells with substrate but no enzyme to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of a working solution of either ADAMTS-4 or ADAMTS-5 to the respective wells. The final enzyme concentration should be in the low nanomolar range and determined empirically to ensure a linear reaction rate.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorescence reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity every 1-2 minutes for at least 30-60 minutes. The cleavage of the FRET substrate separates the quencher from the fluorophore, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Convert the fluorescence units to the concentration of cleaved substrate using a standard curve generated with a known concentration of the fluorescent reporter group (e.g., Abz).
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the catalytic efficiency (kcat/Km) for each enzyme.
-
-
Specificity Determination:
-
The specificity of this compound for ADAMTS-4 over ADAMTS-5 is determined by comparing their respective kcat/Km values. A higher kcat/Km indicates a more efficient enzyme for that substrate.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Simplified signaling pathways for ADAMTS-4 and ADAMTS-5 expression.
Caption: Experimental workflow for validating this compound specificity.
Caption: Logical relationship for determining substrate specificity.
References
- 1. Characterization of human aggrecanase 2 (ADAM-TS5): substrate specificity studies and comparison with aggrecanase 1 (ADAM-TS4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aggrecanases and cartilage matrix degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]
- 5. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg, 1 mg | Labscoop [labscoop.com]
- 6. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 7. innopep.com [innopep.com]
- 8. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurogentec.com [eurogentec.com]
A Comparative Kinetic Analysis of Waag-3R and Native Aggrecan as ADAMTS-4 Substrates
For Immediate Release
This guide provides a detailed comparison of the kinetic parameters of a commercially available synthetic peptide substrate, Waag-3R, and the native protein substrate, aggrecan, for the enzyme ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4). ADAMTS-4 is a key aggrecanase involved in the degradation of cartilage aggrecan, a critical event in the pathogenesis of osteoarthritis. This document is intended for researchers, scientists, and drug development professionals working on ADAMTS-4 inhibition and cartilage biology.
Executive Summary
The selection of an appropriate substrate is critical for the in vitro characterization of enzyme activity and the screening of potential inhibitors. While native aggrecan represents the physiological substrate for ADAMTS-4, its large size, complex structure, and the nature of the subsequent product analysis make it less suitable for high-throughput screening. In contrast, small synthetic substrates like the Förster Resonance Energy Transfer (FRET) peptide this compound offer a more convenient and continuous assay format. However, the kinetic behavior of the enzyme with these two types of substrates can differ significantly. This guide summarizes the available quantitative data, details the experimental protocols for kinetic analysis, and provides visual representations of the enzymatic reaction and experimental workflows.
Data Presentation: Kinetic Parameters
| Substrate | Km (Michaelis Constant) | kcat (Turnover Number) | kcat/Km (Catalytic Efficiency) | Source |
| Native Aggrecan | ~61 nM (apparent Km) | Not Reported | Not Reported | [1] |
| This compound | Not Reported | Not Reported | Not Reported | |
| Other FRET Peptide Substrates | ~10-35 µM | Not Reported | Not Reported |
Note: The Km for native aggrecan is an apparent Km, and the lack of a reported kcat prevents the calculation of catalytic efficiency. No peer-reviewed publications with specific Km and kcat values for the this compound substrate with ADAMTS-4 were identified. The Km values for other FRET peptide substrates are provided to give a general indication of the affinity for this class of substrates. The significant difference in Km values between native aggrecan and FRET peptides suggests a much higher affinity of ADAMTS-4 for its native substrate.
Experimental Protocols
Detailed methodologies for the kinetic analysis of ADAMTS-4 with both native aggrecan and the this compound FRET peptide are outlined below.
Kinetic Analysis using this compound FRET Peptide Substrate
This protocol is based on typical fluorescence-based enzyme assays.
1. Materials:
-
Recombinant human ADAMTS-4
-
This compound FRET peptide substrate (e.g., from AnaSpec, Cat# AS-60431)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.1% CHAPS, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~420 nm
2. Method:
-
Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the this compound substrate in the assay buffer to achieve a range of final concentrations for Km determination.
-
Add a fixed, final concentration of recombinant ADAMTS-4 to each well of the microplate.
-
Initiate the enzymatic reaction by adding the various concentrations of the this compound substrate to the wells.
-
Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence intensity over time in kinetic mode at 37°C. The cleavage of the FRET peptide separates the quencher from the fluorophore, resulting in an increase in fluorescence.
-
The initial reaction velocities (rates of fluorescence increase) are calculated from the linear portion of the progress curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax. The kcat can be calculated from Vmax if the active enzyme concentration is known.
Kinetic Analysis using Native Aggrecan Substrate
This protocol involves the incubation of the enzyme with the substrate followed by the detection of cleavage products, typically by Western blotting.
1. Materials:
-
Recombinant human ADAMTS-4
-
Purified native aggrecan (e.g., from bovine or human cartilage)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies specific for aggrecan cleavage neoepitopes (e.g., anti-ARGSVIL)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate for HRP
2. Method:
-
Set up reaction mixtures containing a fixed concentration of ADAMTS-4 and varying concentrations of native aggrecan in the assay buffer.
-
Incubate the reactions at 37°C for a defined period. A time-course experiment should be performed initially to ensure the reaction is in the linear range.
-
Stop the reactions by adding a final concentration of 20 mM EDTA.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a primary antibody that specifically recognizes the neoepitope generated by ADAMTS-4 cleavage of aggrecan (e.g., the ARGSVIL N-terminus).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities of the cleavage products.
-
The initial reaction velocities are determined from the amount of product generated over time.
-
Plot the initial velocities against the aggrecan concentrations and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.
Mandatory Visualization
The following diagrams illustrate the enzymatic reaction and the experimental workflows for the kinetic analysis of ADAMTS-4.
Caption: Enzymatic cleavage of this compound and native aggrecan by ADAMTS-4.
Caption: Experimental workflows for kinetic analysis of ADAMTS-4.
References
Validating Discoveries: A Guide to Orthogonal Methods for Confirming Hits from Reporter-Based Screens
In the realm of drug discovery and molecular biology, high-throughput screening (HTS) is a cornerstone for identifying novel compounds that modulate specific cellular pathways. Reporter gene assays, such as those monitoring the activity of transcription factors like NF-κB, are powerful tools for primary screening. However, the journey from an initial "hit" to a validated lead compound is fraught with potential pitfalls, including off-target effects and experimental artifacts. This guide provides a comprehensive overview of orthogonal methods to rigorously validate findings from a primary screen, using a hypothetical NF-κB reporter assay (herein referred to as a Waag-3R-like screen) as a case study.
The Imperative of Orthogonal Validation
A primary HTS campaign is designed for speed and scale, often at the expense of specificity. This can lead to a high rate of false positives—compounds that appear active but exert their effects through mechanisms unrelated to the target pathway, or are simply artifacts of the assay technology (e.g., luciferase inhibitors, autofluorescent compounds). Orthogonal validation employs a series of secondary assays with distinct methodologies and biological endpoints to confirm the initial findings. A robust validation strategy increases confidence that a hit compound's activity is genuine, on-target, and worthy of further investigation.
The Primary Screen: An NF-κB Reporter Assay
Our case study begins with hits identified from a this compound-like NF-κB reporter screen. In this type of assay, cells are engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter containing NF-κB response elements. Upon activation of the NF-κB pathway, for instance by the pro-inflammatory cytokine TNF-α, the NF-κB transcription factor binds to these elements and drives the expression of the reporter gene, producing a measurable signal.
Below is a diagram illustrating the canonical NF-κB signaling pathway, which is the target of our primary screen.
Orthogonal Validation Workflow
Once initial hits are identified, a systematic workflow is employed to confirm their activity and triage them for further development. This multi-step process ensures that resources are focused on the most promising candidates.
Comparison of Key Orthogonal Methods
The following sections detail common orthogonal assays used to validate inhibitors of the NF-κB pathway identified from a primary reporter screen.
Western Blot for IκBα Degradation
Principle: A key step in canonical NF-κB activation is the phosphorylation and subsequent proteasomal degradation of its inhibitor, IκBα. A true inhibitor of the upstream pathway should block this degradation. Western blotting allows for the direct visualization and quantification of IκBα protein levels.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or HEK293) in 6-well plates and allow them to adhere overnight. Pre-treat cells with various concentrations of the hit compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes to induce IκBα degradation. Include unstimulated and vehicle-treated controls.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against IκBα overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin or GAPDH to normalize the data.
ELISA for Downstream Cytokine Production
Principle: NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α (in an autocrine loop) and IL-6. An enzyme-linked immunosorbent assay (ELISA) can quantify the amount of a specific cytokine secreted into the cell culture medium, providing a measure of a downstream functional outcome.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells in a 24-well plate. Pre-treat with hit compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS or TNF-α) for 6-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and the collected supernatants.
-
Adding a detection antibody.
-
Adding an enzyme-conjugate (e.g., streptavidin-HRP).
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader. Calculate cytokine concentrations based on the standard curve.
Cytotoxicity and Cell Viability Assays
Principle: It is crucial to determine if the observed inhibition of the reporter signal is due to specific pathway modulation or simply because the compound is killing the cells. Assays like the MTT or Caspase-3/7 assay can assess cell health.
-
MTT Assay: Measures the metabolic activity of cells. Viable cells with active dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized and quantified.
-
Caspase-3/7 Assay: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis (programmed cell death). An increase in caspase activity indicates the induction of apoptosis.
Experimental Protocol (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-response of the hit compound for 24-48 hours.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.
Data Presentation: Comparison of Hypothetical Hits
The table below summarizes hypothetical data for three hit compounds from a primary this compound-like screen, illustrating how orthogonal data can be used for triage.
| Parameter | Compound A | Compound B | Compound C (False Positive) | Control (Inhibitor) |
| Primary Screen (IC50, µM) | 1.2 | 2.5 | 0.8 | 0.5 |
| IκBα Degradation (% Inhibition @ 10 µM) | 85% | 78% | 5% | 90% |
| TNF-α Secretion (ELISA, IC50, µM) | 1.5 | 3.1 | > 50 | 0.7 |
| Cell Viability (MTT, CC50, µM) | > 100 | > 100 | 1.0 | > 100 |
| Caspase-3/7 Activation (% of Staurosporine control @ 10 µM) | < 5% | < 5% | 95% | < 5% |
| Conclusion | Validated Hit | Validated Hit | Cytotoxic Artifact | Validated Hit |
Interpretation:
-
Compound A and B show consistent activity across all assays. They inhibit the primary reporter, prevent IκBα degradation, and reduce downstream TNF-α secretion without causing cytotoxicity. These are considered validated hits.
-
Compound C was potent in the primary screen but failed in all orthogonal assays. Its apparent activity is due to cytotoxicity, as shown by the low CC50 in the MTT assay and high caspase activation. This is a classic example of a false positive that is successfully eliminated through orthogonal validation.
Assessing the Utility of Waag-3R for Studying ADAMTS-4 in Complex Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of ADAMTS-4 (A disintegrin and metalloproteinase with thrombospondin motifs 4) activity in complex biological matrices is crucial for understanding its role in pathologies like osteoarthritis and for the development of targeted therapeutics. This guide provides an objective comparison of the Waag-3R FRET peptide substrate with other common methods for quantifying ADAMTS-4 activity, supported by experimental data and detailed protocols.
ADAMTS-4, also known as aggrecanase-1, is a key enzyme in the breakdown of aggrecan, a major component of articular cartilage.[1][2] Its enzymatic activity is a critical biomarker in the study of joint diseases. The this compound substrate, a fluorescence resonance energy transfer (FRET) peptide, is a tool designed for the sensitive detection of ADAMTS-4 activity.[1][2][3] This guide will delve into the utility of this compound and compare it against alternative methods, including other FRET substrates, ELISA-based assays, neo-epitope detection, and mass spectrometry.
Comparison of ADAMTS-4 Activity Assays
The selection of an appropriate assay for ADAMTS-4 activity depends on various factors, including the specific research question, the nature of the biological sample, required throughput, and available instrumentation. Below is a comparative overview of different assay methodologies.
| Assay Principle | Product/Method | Advantages | Disadvantages | Key Performance Metrics (where available) |
| FRET-based Assay | This compound | Continuous, real-time measurement of enzyme activity; High throughput potential; Commercially available.[1][2][3] | Can be prone to interference from compounds in complex matrices that absorb or emit light at similar wavelengths; Specificity can be a concern as other proteases might cleave the substrate. | Substrate Concentration: 25-50 µM is commonly used.[4][5] IC50 Values for Reference Inhibitors: Aldumastat: 28.2 nM, GM6001: 42.7 nM.[4] |
| Other FRET Substrates (e.g., fSSPa) | Similar to this compound; some substrates may offer different kinetic parameters or improved specificity.[6] | Similar to this compound; performance is substrate-dependent.[6] | fSSPa with ADAMTS-4: KM = 279.0 μM, kcat = 0.0720 sec−1.[6] | |
| ELISA-based Assay | Total ADAMTS-4 ELISA | Measures the total amount of ADAMTS-4 protein (active and inactive); High sensitivity and specificity due to antibody-based detection.[7][8][9] | Does not directly measure enzymatic activity; May not reflect the true functional state of the enzyme in the sample. | Assay Range: Typically in the pg/mL to ng/mL range. |
| Active ADAMTS-4 ELISA (Neo-epitope based) | Specifically measures the active form of ADAMTS-4 by targeting the N-terminal neo-epitope exposed after pro-domain removal; Provides a more direct measure of the functionally relevant enzyme.[10] | May have lower signal than total protein ELISAs; Dependent on the specificity of the neo-epitope antibody.[10] | Can be used to profile active ADAMTS-4 in cartilage explant models.[10] | |
| Neo-epitope Detection | Western Blotting or Immunohistochemistry | Allows for the visualization of active ADAMTS-4 within tissues or complex samples; Provides spatial information. | Semi-quantitative; Lower throughput compared to plate-based assays. | Can be used to detect active ADAMTS-4 in human cartilage samples.[10] |
| Mass Spectrometry | LC-MS/MS-based Proteomics | Can identify and quantify specific cleavage products of native substrates (e.g., aggrecan) providing high confidence in enzyme activity; Can identify novel cleavage sites.[11] | Requires specialized equipment and expertise; Lower throughput and more complex data analysis. | Has been used to identify novel ADAMTS-4 cleavage sites in versican.[11] |
Experimental Protocols
This compound FRET-based Assay for ADAMTS-4 Activity
This protocol is adapted from commercially available kits and published literature.[5]
Materials:
-
Recombinant human ADAMTS-4
-
This compound FRET substrate (e.g., from AnaSpec, Cat. No: AS-60431-1)[1]
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM CaCl₂, 0.1% CHAPS, and 5% glycerol[5]
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~420 nm[1][2][3]
Procedure:
-
Prepare the this compound substrate stock solution in DMSO and dilute to the desired final concentration in Assay Buffer. A final concentration of 25 µM is often used.[5]
-
Prepare serial dilutions of the test compounds (inhibitors) or the biological sample in Assay Buffer.
-
Add 50 µL of the diluted test compounds or biological sample to the wells of the 96-well plate.
-
Add 25 µL of the diluted recombinant ADAMTS-4 to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the diluted this compound substrate to each well.
-
Immediately start monitoring the increase in fluorescence intensity in a microplate reader at 37°C. Readings should be taken every 1-2 minutes for at least 30 minutes.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
ELISA for Total ADAMTS-4
This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[7][9]
Materials:
-
ADAMTS-4 ELISA kit (containing capture antibody pre-coated plate, detection antibody, standard, and substrate)
-
Wash Buffer
-
Stop Solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of standards or samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 1-2 hours at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour at 37°C.
-
Aspirate and wash the plate as in step 4.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate as in step 4.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark at 37°C for 15-20 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Immediately measure the optical density at 450 nm using a microplate reader.
-
Calculate the concentration of ADAMTS-4 in the samples by interpolating from the standard curve.
Visualizing Methodologies and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Figure 1. Workflow of the this compound FRET-based assay for ADAMTS-4 activity.
References
- 1. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg [anaspec.com]
- 2. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg, 1 mg | Labscoop [labscoop.com]
- 3. ADAMTS-4/Aggrecanase FRET Substrate, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. eurogentec.com [eurogentec.com]
- 6. Screening of potential ADAMTS-4 inhibitors utilizing a collagen-model FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. mybiosource.com [mybiosource.com]
- 9. abbexa.com [abbexa.com]
- 10. The development and characterization of a competitive ELISA for measuring active ADAMTS-4 in a bovine cartilage ex vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of studies validating the use of Waag-3R for ADAMTS-4 research
A Comparative Guide to Assays for ADAMTS-4 (Aggrecanase-1) Activity
Introduction: A disintegrin and metalloproteinase with thrombospondin motifs 4 (ADAMTS-4), also known as aggrecanase-1, is a key enzyme in the degradation of aggrecan, a major component of cartilage. Its activity is strongly implicated in the pathology of arthritis and other degenerative joint diseases. Therefore, the accurate measurement of ADAMTS-4 activity is crucial for basic research, drug discovery, and clinical studies. While a specific assay termed "Waag-3R" was investigated, no peer-reviewed literature or commercially available products with this designation could be identified. This guide therefore provides a comprehensive review and comparison of established and validated methods for quantifying ADAMTS-4 activity, providing researchers with the necessary information to select the most appropriate assay for their needs.
Comparison of Common ADAMTS-4 Activity Assays
The primary methods for measuring ADAMTS-4 activity rely on the cleavage of a specific substrate, which can be native aggrecan or a synthetic peptide. The choice of assay depends on factors such as required sensitivity, throughput, and the biological context of the sample.
| Assay Type | Principle | Common Substrate(s) | Advantages | Disadvantages | Typical Application |
| FRET-Based Assays | Cleavage of a peptide substrate separates a fluorophore and a quencher, leading to an increase in fluorescence. | Synthetic peptides mimicking the ADAMTS cleavage site in aggrecan (e.g., N-terminal to the Glu373-Ala374 bond). | High throughput, real-time kinetic measurements, high sensitivity. | Susceptible to interference from colored/fluorescent compounds in the sample; requires specific peptide substrates. | High-throughput screening (HTS) of inhibitors, enzyme kinetics studies. |
| ELISA-Based Assays | An antibody specifically recognizes the neo-epitope generated by ADAMTS-4 cleavage of its substrate. | Purified aggrecan or specific protein fragments. | High specificity, can be used with complex biological samples (e.g., conditioned media, synovial fluid). | Endpoint assay (not for real-time kinetics), can be labor-intensive. | Quantifying enzyme activity in biological samples, assessing inhibitor efficacy in cell-based models. |
| Western Blotting | Detection of specific aggrecan cleavage fragments using antibodies against the neo-epitope. | Full-length aggrecan in cartilage explants or cell cultures. | Provides qualitative and semi-quantitative data on substrate cleavage in a complex biological matrix. | Low throughput, semi-quantitative, labor-intensive. | Validating cleavage in tissue/cell models, identifying specific cleavage products. |
| Gel Zymography | Separation of proteins by electrophoresis in a gel containing a substrate. Enzyme activity is visualized as a clear band where the substrate has been degraded. | Aggrecan or gelatin co-polymerized in the gel. | Can identify active enzyme forms and distinguish them by molecular weight. | Generally not quantitative, lower sensitivity than other methods. | Detecting active ADAMTS-4 in complex protein mixtures. |
Experimental Protocols
FRET-Based Assay for ADAMTS-4 Activity
This protocol describes a typical fluorescence resonance energy transfer (FRET) assay for measuring ADAMTS-4 activity in a high-throughput format.
Materials:
-
Recombinant human ADAMTS-4
-
FRET peptide substrate (e.g., with a fluorophore like Cy5 and a quencher like QSY-21)
-
Assay buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the assay buffer and dilute the recombinant ADAMTS-4 to the desired concentration (e.g., 10 nM).
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
Add 50 µL of the enzyme (or enzyme-inhibitor mixture) to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of the FRET substrate (e.g., 2 µM final concentration) to each well.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 649/670 nm for Cy5) every 1-2 minutes for 30-60 minutes.
-
The rate of reaction is determined from the linear phase of the fluorescence increase over time.
ELISA-Based Assay for Aggrecan Cleavage
This protocol outlines the detection of the ARGxx neo-epitope generated by aggrecanase activity.
Materials:
-
Aggrecan substrate
-
Recombinant ADAMTS-4
-
Sample containing ADAMTS-4 (e.g., cell culture supernatant)
-
Primary antibody specific for the ARGxx neo-epitope
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Coat the ELISA plate with the aggrecan substrate and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the sample containing ADAMTS-4 (or recombinant enzyme as a positive control) to the wells and incubate for a defined period (e.g., 4-24 hours) at 37°C to allow for cleavage.
-
Wash the wells to remove the enzyme and uncleaved substrate.
-
Add the primary antibody against the ARGxx neo-epitope and incubate for 1-2 hours at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add the TMB substrate. Allow color to develop.
-
Stop the reaction with stop solution (e.g., 1 M H₂SO₄) and read the absorbance at 450 nm.
Visualizations
Caption: Simplified signaling pathway showing the induction and action of ADAMTS-4 in cartilage degradation.
Caption: General experimental workflow for a FRET-based ADAMTS-4 activity assay.
Safety Operating Guide
Standard Operating Procedure: Disposal of Chemical Reagent Waag-3R
Disclaimer: The following procedures are a generalized guideline for the disposal of a hypothetical chemical reagent, "Waag-3R." No specific information for a substance with this name is available in public databases. Researchers must consult the official Safety Data Sheet (SDS) for any specific chemical they intend to dispose of to ensure safety and regulatory compliance.
This document provides essential safety and logistical information for the proper disposal of the hypothetical laboratory reagent this compound. The procedural guidance herein is based on general best practices for handling chemical waste and is intended to assist researchers, scientists, and drug development professionals in establishing a safe operational workflow.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to be familiar with its hazard profile as would be detailed in its specific Safety Data Sheet (SDS). The following are general precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Conduct all disposal-related activities within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
-
Spill Kit: Ensure a spill kit appropriate for the chemical class of this compound is readily accessible.
Step-by-Step Disposal Protocol
This protocol outlines a standard workflow for the collection and disposal of this compound waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Designate a specific, clearly labeled waste container for this compound.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, non-reactive container with a secure screw-top lid.
-
The container must be labeled "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date accumulation started.
-
-
Waste Accumulation:
-
Carefully transfer waste this compound into the designated container using a funnel to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent splashing.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Storage of Waste Container:
-
Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
-
The storage area should have secondary containment to capture any potential leaks.
-
-
Request for Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit, submit a chemical waste pickup request to your institution's EHS department.
-
Follow all institutional procedures for waste manifest documentation.
-
Quantitative Data for Waste Management
The following table summarizes typical quantitative parameters that would be found on a Safety Data Sheet and are critical for waste management.
| Parameter | Guideline | Rationale |
| Container Fill Limit | 90% of total volume | Prevents spills and allows for vapor expansion. |
| Maximum Accumulation | < 55 gallons | Regulatory limit for satellite accumulation areas. |
| Accumulation Time Limit | 180 days (or as per institutional policy) | Ensures timely disposal and prevents degradation of unknown waste. |
| pH for Neutralization | 6.0 - 8.0 (if applicable) | Defines the target range for neutralization procedures prior to disposal. |
Experimental Workflow and Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final pickup by environmental health and safety personnel.
Navigating the Handling of Waag-3R: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals utilizing Waag-3R, a critical FRET peptide substrate in aggrecanase activity assays, adherence to stringent safety and handling protocols is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE) and Safety Recommendations
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling lyophilized peptides should be strictly followed. Lyophilized peptides can be volatile, and some may have unknown toxic properties.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protective Gear | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from airborne powder and splashes of reconstituted solutions. |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact with the peptide. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling larger quantities of the lyophilized powder to avoid inhalation.[2] |
| Lab Coat | Standard laboratory coat | To protect personal clothing from contamination. |
Operational Plan: From Receipt to Use
Proper handling and storage are crucial for maintaining the stability and functionality of this compound.
1. Receiving and Storage:
-
Upon receipt, this compound, a lyophilized yellow powder, should be stored at -20°C or lower in a tightly sealed container, protected from light.[3]
-
For long-term storage (beyond 6 months), maintaining the peptide at -80°C is recommended.[4]
-
Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[2][5]
2. Reconstitution:
-
This compound is freely soluble in water.[3]
-
When weighing the lyophilized powder, it should be done quickly in a clean, well-ventilated area to minimize exposure to air and moisture, as peptides can be hygroscopic.[1][2]
-
For use in an ADAMTS-4 (Aggrecanase-1) assay, the peptide is typically reconstituted and diluted in the assay buffer.
3. Experimental Use:
-
The reconstituted peptide solution should ideally be used immediately.
-
If storage of the solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6]
Experimental Protocol: ADAMTS-4 (Aggrecanase-1) FRET Assay
This protocol is based on established methods for utilizing this compound as a substrate for ADAMTS-4.[3]
Materials:
-
This compound (Abz-TEGEARGSVI-Dap(Dnp)-KK)
-
Recombinant ADAMTS-4 (Aggrecanase-1)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, and 5% glycerol.[3]
-
Test compounds (inhibitors)
-
Fluorescence microplate reader (Ex/Em = 340/420 nm)
Procedure:
-
Prepare the assay buffer and a stock solution of this compound.
-
In a 96-well plate, add the desired concentration of the test compound.
-
Add the recombinant ADAMTS-4 enzyme to each well (a typical final concentration is 5 µg/ml) and pre-incubate with the test compound for 10-15 minutes at 37°C.[3]
-
Initiate the reaction by adding the this compound substrate to a final concentration of 25 µM.[3] The total reaction volume is typically 100 µl.[3]
-
Include controls such as "enzyme and buffer alone" for maximal cleavage rate and "substrate only" for background fluorescence.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes at 30°C as a starting point).[3]
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 420 nm.
-
The rate of substrate cleavage is proportional to the increase in fluorescence.
Disposal Plan
As this compound is a biological reagent not classified as hazardous, general laboratory guidelines for the disposal of non-hazardous biological waste should be followed.
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Unused Lyophilized this compound | Can be disposed of as regular solid municipal waste, provided it is not contaminated with any hazardous materials. |
| Liquid Waste (Reconstituted this compound, assay solutions) | After appropriate decontamination (if required by institutional policy), liquid waste can be poured down the sanitary sewer with copious amounts of water.[7][8] |
| Contaminated Labware (pipette tips, tubes) | Dispose of in a designated biohazard bag, which may then be autoclaved before being discarded as regular waste, following institutional guidelines.[7] |
| Empty Vials | Deface the label and dispose of in a container for broken glass or as regular solid waste.[9] |
Visualizing the Workflow
The following diagram illustrates the key decision points and procedural flow for the safe and effective handling of this compound.
Caption: Workflow for handling this compound from receipt to disposal.
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. bachem.com [bachem.com]
- 3. eurogentec.com [eurogentec.com]
- 4. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. genscript.com [genscript.com]
- 7. tamiu.edu [tamiu.edu]
- 8. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 9. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
